2-(3-Bromophenyl)-2,2-difluoroacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIBFFJUPHCMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885068-76-8 | |
| Record name | 2-(3-Bromophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(3-Bromophenyl)-2,2-difluoroacetic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is strategically designed in two primary stages: a Reformatsky reaction to construct the core α,α-difluoro-β-hydroxy ester intermediate, followed by a dehydration and subsequent hydrolysis to yield the target carboxylic acid. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-tested protocols for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoroacetic acid moiety, in particular, is a key pharmacophore found in numerous biologically active compounds. This compound serves as a versatile intermediate, with the bromine atom providing a synthetic handle for further molecular elaboration through cross-coupling reactions. This guide outlines a reliable synthetic pathway commencing from commercially available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-step sequence. The cornerstone of this approach is the Reformatsky reaction, which facilitates the formation of the crucial carbon-carbon bond between an organozinc reagent derived from an α-haloester and an aldehyde.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate via Reformatsky Reaction
The first critical step involves the synthesis of the ester precursor, ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This is achieved through the renowned Reformatsky reaction.
Mechanistic Insight: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters.[1][2][3] It involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-haloester, in this case, ethyl bromodifluoroacetate, to form an organozinc reagent known as a Reformatsky enolate.[1][4] This enolate is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule.[1][4] The organozinc reagent then adds to the carbonyl group of an aldehyde or ketone, here 3-bromobenzaldehyde, through a six-membered chair-like transition state to form a zinc alkoxide.[1][2] Subsequent acidic workup protonates the alkoxide to yield the desired β-hydroxy ester.
Caption: Simplified mechanism of the Reformatsky reaction.
Experimental Protocol: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate
Materials:
-
3-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust (Rieke® Zinc is recommended for higher reactivity)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with activated zinc dust (1.5 equivalents).
-
Initiation: A small crystal of iodine can be added to activate the zinc surface. The flask is gently warmed with a heat gun until the purple color of the iodine disappears.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the dropwise addition of a solution of 3-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF from the dropping funnel.
-
Reaction: The reaction mixture is stirred at room temperature and may be gently heated to reflux to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Bromobenzaldehyde | 1.0 | 185.02 |
| Ethyl bromodifluoroacetate | 1.2 | 202.98 |
| Activated Zinc | 1.5 | 65.38 |
Table 1: Stoichiometry for the Reformatsky Reaction.
Part 2: Synthesis of this compound
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid.
Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the ester is typically carried out under basic conditions, a process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a hydroxide ion to form the carboxylate salt. This deprotonation step is essentially irreversible and drives the reaction to completion.[6] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol: Hydrolysis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Materials:
-
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (1.0 equivalent) in a mixture of ethanol (or THF) and water.
-
Base Addition: Add sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent (ethanol or THF) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated or 6M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[7][8][9]
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
Safety and Handling
-
Organozinc Reagents: Organozinc compounds are sensitive to air and moisture and can be pyrophoric.[5][10] All reactions involving their formation and use should be conducted under an inert atmosphere using anhydrous solvents and oven-dried glassware.
-
Ethyl bromodifluoroacetate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. By employing a strategic Reformatsky reaction followed by a standard ester hydrolysis, this valuable building block can be accessed in a straightforward manner. The provided protocols, mechanistic insights, and safety considerations are intended to equip researchers with the necessary information for the successful synthesis and handling of this compound.
References
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Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
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Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
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Mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
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Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from [Link]
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
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3-Bromobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- US Patent No. US5387713A. (1995). Process for purification of carboxylic acids. Google Patents.
- Hodges, J. C. (1997). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
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bbzfrankie. (2013, September 10). How to prepare 3-Bromobenzaldehyde. WordPress.com. Retrieved from [Link]
- US Patent No. US4036887A. (1977). Preparation of 3-bromobenzaldehyde. Google Patents.
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Reformatsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 7. Retrieved from [Link]
- Nájera, C., & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1-25.
- Cantillo, D., & Kappe, C. O. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.
- Wu, J., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2684-2723.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organozinc chemistry. (n.d.). In Wikipedia. Retrieved from [Link]
- Wang, L., et al. (2020). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]
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In-depth Technical Guide: 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: Executive Summary
2-(3-Bromophenyl)-2,2-difluoroacetic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a gem-difluoro group, provides a powerful platform for molecular design. The difluoromethyl moiety is a key pharmacophore that can enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups. The bromine atom offers a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable compound.
Scientific Integrity & Logic: Foundational Properties
A thorough understanding of the fundamental physicochemical and spectroscopic properties is essential for the effective application of this compound in research and development.
Physicochemical Data
| Property | Value |
| Molecular Formula | C8H5BrF2O2[1] |
| Molecular Weight | 251.02 g/mol [1][2] |
| CAS Number | 885068-76-8[1][2] |
| Boiling Point | 295.5 ± 35.0 °C (Predicted)[1] |
| Physical Form | Solid |
Spectroscopic Profile
The spectroscopic signature of a molecule provides unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons, with splitting patterns dictated by the substitution on the phenyl ring. A broad singlet corresponding to the carboxylic acid proton will be observed at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterization and will show a singlet for the two equivalent fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the carboxylic acid, typically appearing around 1700-1730 cm⁻¹. A broad O-H stretching vibration will also be evident in the 2500-3300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (M and M+2 peaks of nearly equal intensity).
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through several routes. A common approach involves the hydrolysis of a corresponding ester, which can be prepared via various synthetic strategies.
Synthesis Workflow Example: Hydrolysis of Ethyl Ester
Caption: Generalized workflow for the synthesis of a phenylacetic acid derivative via ester hydrolysis.[3]
Detailed Experimental Protocol: A General Hydrolysis Procedure
This protocol describes a general method for the hydrolysis of an ethyl phenylacetate derivative to the corresponding carboxylic acid.
Materials:
-
Ethyl (3S)-3-(4-bromophenyl)butanoate (or a similar ester)[3]
-
Methanol[3]
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5M)[3]
-
Heptane (for crystallization)[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[3]
Procedure:
-
Reaction Setup: A round-bottomed flask equipped with a reflux condenser and a magnetic stir bar is charged with the starting ester and methanol.[3]
-
Saponification: An aqueous solution of NaOH is added to the stirring mixture.[3] The reaction is heated to reflux and maintained at that temperature for a sufficient time to ensure complete hydrolysis of the ester.[3]
-
Workup: After cooling, the methanol is removed under reduced pressure. The aqueous residue is then acidified.
-
Extraction: The product is extracted into an organic solvent.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude carboxylic acid.[3]
-
Purification: The crude product can be purified by crystallization, for example, from hot heptane.[3]
Causality Behind Experimental Choices:
-
Choice of Base: NaOH is a strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt.
-
Solvent System: The use of methanol helps to solubilize the organic ester in the aqueous base, facilitating the reaction.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate salt and generate the free carboxylic acid.
-
Crystallization: This is a powerful purification technique that relies on the differential solubility of the desired product and impurities in a given solvent.
Chemical Reactivity and Synthetic Applications
The unique trifunctional nature of this compound makes it a versatile intermediate in organic synthesis.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid can be readily transformed into a variety of other functional groups, including:
-
Esters: Via Fischer esterification with an alcohol in the presence of an acid catalyst.
-
Amides: Through coupling with amines using standard peptide coupling reagents.
-
Acid Halides: By reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reactions Involving the Bromine Atom
The bromine atom serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery
The incorporation of the difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.
-
Metabolic Stability: The high strength of the C-F bond makes the difluoromethyl group resistant to metabolic degradation, often leading to an increased in vivo half-life.
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, potentially influencing the binding affinity of the molecule to its biological target.
-
Bioisosterism: The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, allowing for the fine-tuning of a molecule's biological activity.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.[2] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][4] If inhaled, move to fresh air.[2][4] If swallowed, rinse mouth with water and consult a physician.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]
References
-
MSDS of this compound. (n.d.). Retrieved from [Link]
-
Synthonix. (n.d.). 2-(4-Bromophenyl)-2,2-difluoroacetic Acid. Retrieved from [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Retrieved from [Link]
Sources
Technical Guide: 2-(3-Bromophenyl)-2,2-difluoroacetic Acid
Abstract: This guide provides a comprehensive technical overview of 2-(3-bromophenyl)-2,2-difluoroacetic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We detail its nomenclature, physicochemical properties, a robust synthetic protocol via the Reformatsky reaction, and a complete workflow for its structural characterization using modern spectroscopic techniques. Furthermore, we explore the compound's utility as a versatile building block, contextualized by the broader applications of α,α-difluoroaryl-acetic acid scaffolds in drug discovery and analytical sciences.
Nomenclature and Physicochemical Properties
The compound of interest is systematically named This compound . The presence of the difluoro-acetic acid moiety attached to a brominated phenyl ring makes it a valuable synthetic intermediate, combining the reactivity of an aryl bromide (e.g., for cross-coupling reactions) with the unique electronic properties imparted by the geminal fluorine atoms.
Table 1: Physicochemical Properties of Aryl-difluoroacetic Acid Analogs
| Property | Value (for 2-(4-bromophenyl)-2,2-difluoroacetic acid) | Source |
| CAS Number | 913574-93-3 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| Physical Form | Solid (expected to be a white to off-white solid) | |
| Melting Point | 95-97 °C | [2][3] |
| Purity | Typically ≥95-97% from commercial suppliers | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| logP (Predicted) | 2.6255 | [1] |
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved through a two-step process: a zinc-mediated Reformatsky reaction followed by ester hydrolysis. This classic organometallic reaction is well-suited for creating carbon-carbon bonds with α-halo esters and is less basic than Grignard or organolithium reagents, preventing side reactions.[4][5]
Step 1: Reformatsky Reaction for Ethyl 2-(3-bromophenyl)-2,2-difluoro-2-hydroxyacetate
The core of the synthesis involves the reaction of 3-bromobenzaldehyde with a Reformatsky reagent generated in situ from ethyl bromodifluoroacetate and activated zinc.[4][6]
Protocol:
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add zinc dust (1.5 eq.). Activate the zinc by stirring with 1 M HCl (small volume) for 15 minutes, followed by decanting and washing with anhydrous diethyl ether (3x) and drying under high vacuum.
-
Reagent Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
Initiation: In a separate, dry dropping funnel, prepare a solution of 3-bromobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF.
-
Reaction Execution: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently to initiate the reaction (indicated by a slight exotherm or color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring at reflux for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude β-hydroxy ester.
Step 2: Hydrolysis to this compound
The crude ester from the previous step is hydrolyzed to the final carboxylic acid product.
Protocol:
-
Saponification: Dissolve the crude ethyl ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1 M HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. If no solid forms, extract the acidic aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude acid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is required.
Nuclear Magnetic resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | > 10 | broad singlet | - | -COOH |
| ~7.8-7.9 | singlet (or triplet) | J ≈ 1-2 Hz | H-2 (Ar-H) | |
| ~7.6-7.7 | doublet of triplets | J ≈ 8 Hz, 2 Hz | H-4/H-6 (Ar-H) | |
| ~7.3-7.4 | triplet | J ≈ 8 Hz | H-5 (Ar-H) | |
| ¹³C NMR | ~165-170 (t) | triplet | JC-F ≈ 25-30 Hz | -COOH |
| ~130-135 | multiplet | - | Ar-C (quaternary) | |
| ~120-135 | multiplet | - | Ar-CH | |
| ~122.5 | singlet | - | Ar-C-Br | |
| ~115 (t) | triplet | ¹JC-F ≈ 250-260 Hz | -CF₂- | |
| ¹⁹F NMR | -90 to -110 | singlet | - | -CF₂- (proton decoupled) |
Causality: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid deshields the alpha-carbon, shifting its ¹³C resonance downfield and splitting it into a triplet due to C-F coupling. The wide chemical shift range of ¹⁹F NMR makes it an unambiguous tool for confirming the presence of the -CF₂- group.[8][9]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry (ESI-): Electrospray ionization in negative mode should reveal the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be a key diagnostic feature, showing two major peaks separated by 2 Da.
-
Infrared Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1730 cm⁻¹). Strong C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ region.
Caption: Self-validating workflow for product purification and analysis.
Applications in Drug Discovery and Chemical Synthesis
Intermediate for Bioactive Molecules
The title compound is a valuable building block for synthesizing more complex molecules, particularly in drug discovery. The aryl bromide functionality serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 3-position.
A pertinent example is the development of kinase inhibitors. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , was designed and synthesized as a selective inhibitor of Aurora A kinase, a key regulator of cell division and a target in cancer therapy. This demonstrates the utility of the 2-(3-bromophenyl) scaffold in generating potent and selective enzyme inhibitors.
Role of the Difluoroacetic Acid Moiety
The α,α-difluoro substitution is a critical feature that modulates the properties of the molecule. It significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog. In a biological context, this can enhance binding affinity to protein targets through stronger hydrogen bonding or ionic interactions.
Furthermore, difluoroacetic acid (DFA) itself has found applications in analytical chemistry as a superior ion-pairing agent for liquid chromatography-mass spectrometry (LC-MS) analyses of peptides and proteins. Compared to trifluoroacetic acid (TFA), DFA causes less signal suppression in the mass spectrometer, and compared to formic acid (FA), it provides better chromatographic peak shape. This highlights the favorable physicochemical properties imparted by the difluoromethyl group.
References
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2-(3-Bromophenyl)-2,2-difluoroacetic acid molecular weight and formula
An In-Depth Technical Guide to 2-(3-Bromophenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Core Molecular Profile
This compound (CAS No: 885068-76-8) is a halogenated aromatic carboxylic acid.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the meta-position and a difluoroacetic acid moiety. This combination of functional groups makes it a valuable and versatile intermediate in organic synthesis.
The presence of the geminal difluoro group at the α-carbon significantly influences the molecule's electronic properties, enhancing the acidity of the carboxylic acid compared to its non-fluorinated analogues. The bromine atom serves as a crucial handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][3] |
| Molecular Weight | 251.02 g/mol | [1][4] |
| CAS Number | 885068-76-8 | [1][5] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | [3] |
| InChI Key | CYIBFFJUPHCMOO-UHFFFAOYSA-N | [3] |
| Boiling Point | 295.5±35.0 °C (Predicted) | [4] |
| Synonyms | Benzeneacetic acid, 3-bromo-α,α-difluoro- | [4][6] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.5!"]; C5 [label="C", pos="0.85,0.5!"]; C6 [label="C", pos="0,-1.5!"]; Br [label="Br", pos="2.6,-1.5!"]; C_alpha [label="C", pos="-2.15,1.25!"]; F1 [label="F", pos="-2.6,2.5!"]; F2 [label="F", pos="-3.2,0.5!"]; C_carboxyl [label="C", pos="-1.3,2.8!"]; O1 [label="O", pos="-0.25,2.8!"]; O2_H [label="OH", pos="-1.8,4!"];
// Define aromatic ring bonds C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- C1;
// Substituents C1 -- C_alpha; C3 -- Br; C_alpha -- F1; C_alpha -- F2; C_alpha -- C_carboxyl; C_carboxyl -- O1 [label="", style=double]; C_carboxyl -- O2_H; }
Caption: 2D Structure of this compound.
Synthesis and Reactivity
The synthesis of α,α-difluoroaryl-acetic acids like the title compound typically involves multi-step sequences. While specific proprietary methods may vary, a general and logical synthetic approach can be conceptualized.
Generalized Synthetic Workflow
A plausible route begins with a suitable brominated aromatic precursor, which is then elaborated to introduce the difluoroacetic acid side chain. This often involves the formation of a difluoroenolate or an equivalent species that can react with an aryl halide.
Caption: Generalized synthetic workflow for the target compound.
Key Chemical Reactivity
The utility of this compound in drug development stems from the reactivity of its functional groups:
-
Carboxylic Acid Group: This group readily participates in standard reactions such as esterification and amidation, allowing for its conjugation to other molecules or its conversion into a bioisostere.
-
Bromophenyl Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular scaffolds from this relatively simple starting material. The ability to use this building block in late-stage functionalization is a significant advantage in discovery chemistry.
Caption: Reactivity map showing key transformations.
Applications in Drug Discovery and Development
Fluorinated compounds are of immense interest in medicinal chemistry. The incorporation of fluorine atoms can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂) is often used as a bioisostere for a carbonyl or hydroxyl group, potentially improving the pharmacokinetic profile of a drug candidate.
A prime example highlighting the utility of the 2-(3-bromophenyl)acetic acid scaffold is in the development of kinase inhibitors. Research has shown that derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can be synthesized and evaluated as potent and selective inhibitors of kinases like Aurora A, which are important targets in oncology.[7][8][9] In this context, the parent compound serves as a critical starting material where the bromophenyl group is used to build the larger, more complex quinazoline system. The resulting molecule was identified as a potential lead for further optimization in the development of anticancer agents with apoptosis-inducing properties.[7][8][9]
This demonstrates a classic drug development strategy: using a well-defined, reactive fragment like this compound to explore chemical space around a biological target.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
The signal word associated with these hazards is "Warning".[5]
Recommended Handling and First Aid Protocol
| Aspect | Protocol |
| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood.[10][11] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11] |
| Inhalation | If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[2][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[2][10] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][11] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[11] |
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its unique combination of a reactive carboxylic acid, a versatile brominated handle for cross-coupling, and the influential difluoro motif provides a direct pathway to novel and complex molecular architectures. Its demonstrated application in the synthesis of kinase inhibitors underscores its value as a foundational building block for creating the next generation of targeted therapeutics. Understanding its properties, reactivity, and handling is essential for leveraging its full potential in the research and development landscape.
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Capot Chemical. Specifications of this compound. [Link]
-
PubChemLite. This compound. [Link]
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Chemspace. 2-(3-bromo-4-fluorophenyl)-2,2-difluoroacetic acid. [Link]
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PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]
-
Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]
-
PubMed. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
-
ResearchGate. (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
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physical properties of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
An In-depth Technical Guide to the Physical Properties of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted , a compound of interest in synthetic and medicinal chemistry. As a substituted phenylacetic acid derivative, its characteristics are crucial for understanding its reactivity, solubility, and potential applications as a building block in the development of novel molecules. This document synthesizes available data to provide a reliable reference for laboratory and development settings.
Core Chemical Identity
This compound is identified by the following key parameters:
-
Chemical Name: this compound[1]
The structural arrangement of this molecule, featuring a bromine atom at the meta position of the phenyl ring and two fluorine atoms on the alpha-carbon, dictates its unique chemical and physical behavior.
Caption: Molecular structure of this compound.
Tabulated Physical Properties
The following table summarizes the key physical and chemical properties of the compound. It is critical to note that while some data is available from chemical suppliers, other values are predicted through computational models and have not been experimentally verified.
| Property | Value | Source/Comment |
| Appearance | Colourless/white small crystals[1] | As supplied by chemical vendors. |
| Molecular Weight | 251.02 g/mol [1][2][3] | Calculated from the molecular formula. |
| Boiling Point | 295.5 ± 35.0 °C[1] | Predicted value. |
| Density | 1.733 ± 0.06 g/cm³[1] | Predicted value. |
| pKa | 1.01 ± 0.10[1] | Predicted value; indicates strong acidity. |
| Storage Temperature | Room Temperature, sealed in dry conditions[1] | Standard for stable carboxylic acids. |
Note on Isomeric Data: The melting point for the related isomer, 2-(4-Bromophenyl)-2,2-difluoroacetic acid, is reported in the range of 94-97 °C[5][6]. While not directly applicable to the 3-bromo isomer, it provides a useful estimation. Experimental determination for the 3-bromo isomer is required for confirmation.
Spectroscopic Profile (Expected)
Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the substituted phenyl ring will appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will be significantly downfield (>165 ppm). The carbon bearing the two fluorine atoms (Cα) will appear as a triplet due to C-F coupling. The six aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, appearing as a singlet in a proton-decoupled spectrum.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected. A very broad absorption from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp carbonyl (C=O) stretch should appear around 1700-1730 cm⁻¹. C-F stretching bands will be visible in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 250 and 252).
Experimental Workflow for Property Verification
To ensure the trustworthiness of physical data, a systematic experimental approach is necessary. The following workflow outlines the logical progression for the characterization of a newly synthesized or procured batch of this compound.
Caption: Standard workflow for chemical characterization.
Protocol 1: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry crystalline solid.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to obtain an accurate melting point.
-
Reporting: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.
Protocol 2: Acid Dissociation Constant (pKa) Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of the acid (e.g., 25 mg) and dissolve it in a known volume of a suitable solvent mixture (e.g., 50 mL of 1:1 water/methanol). The use of a co-solvent is necessary due to the poor water solubility of the compound.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot.
Safety, Handling, and Storage
While a comprehensive toxicological profile has not been established, data from safety data sheets (SDS) for this and similar compounds indicate the following precautions are necessary[2].
-
Hazards: May cause respiratory irritation, skin irritation, and serious eye damage.[7] The chemical, physical, and toxicological properties have not been thoroughly investigated[2].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a particle respirator may be necessary[2].
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[2].
-
Skin Contact: Wash off with soap and plenty of water[2].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[2].
-
Ingestion: Rinse mouth with water. Do not induce vomiting[8]. In all cases of exposure, consult a physician[2].
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[1][5].
Conclusion
This compound is a solid, strongly acidic compound whose physical properties are dominated by the presence of the carboxylic acid, the aromatic ring, and the halogen substituents. While key data points such as boiling point and density are currently based on predictions, the provided experimental workflows offer a clear path for their empirical validation. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its successful application in research and development.
References
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MSDS of this compound. 2
-
Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid - Smolecule. 9
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885068-76-8(this compound) Product Description - ChemicalBook. Link
-
913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid - Apollo Scientific. Link
-
2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem. Link
-
913574-93-3 | 2-(4-Bromophenyl)-2,2-difluoroacetic acid - Chem-Impex International. Link
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2-(4-Bromophenyl)-2,2-difluoroacetic Acid - Sigma-Aldrich. Link
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2-(2-Bromophenyl)-2,2-difluoroacetic acid - AK Scientific, Inc. Link
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913574-93-3 | 2-(4-Bromophenyl)-2,2-difluoroacetic acid - Chem-Impex. Link
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Specifications of this compound - Capot Chemical. Link
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This compound - Echemi. Link
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2-Bromo-2,2-difluoroacetic acid SDS, 354-08-5 Safety Data Sheets - ECHEMI. Link
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2-(3-Bromophenyl)-2,2-difluoroacetic acid structural information and SMILES
An In-depth Technical Guide to 2-(3-Bromophenyl)-2,2-difluoroacetic acid for Advanced Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the privileged structural motifs, α,α-difluoroacetic acids have garnered significant attention. The geminal difluoro group acts as a bioisostere for a carbonyl or hydroxyl group, enhancing binding interactions and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, a key building block for researchers and scientists engaged in the development of novel therapeutics. Its unique combination of a brominated aromatic ring—a versatile handle for cross-coupling reactions—and the difluoroacetic acid moiety makes it a compound of significant interest for creating diverse chemical libraries and probing biological systems.
Part 1: Core Structural and Physicochemical Profile
A molecule's utility in a research context is fundamentally defined by its structure and inherent properties. Below is a detailed summary of the key identifiers and physicochemical characteristics of this compound.
Key Structural Identifiers
Precise identification is critical for sourcing, regulatory documentation, and computational modeling. The structural details for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 885068-76-8 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][3] |
| Molecular Weight | 251.02 g/mol | [1][2] |
| SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | [3] |
| InChI | InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | [3] |
| InChIKey | CYIBFFJUPHCMOO-UHFFFAOYSA-N | [3] |
Physicochemical Properties
These properties are essential for predicting the compound's behavior in various experimental conditions, from reaction solvents to biological assays.
| Property | Value | Notes |
| Boiling Point | 295.5 ± 35.0 °C | Predicted value[1] |
| XlogP | 2.8 | Predicted value, indicating moderate lipophilicity[3] |
| Physical Form | Solid | Typically a yellow to white solid[4] |
| Purity | ≥97% - 98% | As commonly supplied by commercial vendors[2][5] |
Part 2: Synthesis and Reactivity
The synthesis of aryl-difluoroacetic acids is a non-trivial process that has seen significant methodological advancements. Understanding the synthetic rationale is key to its application and potential modification.
A Plausible Synthetic Workflow
While specific, proprietary synthesis routes may vary, a common and logical approach involves the introduction of the difluoroacetate moiety onto the brominated aromatic precursor. The following represents a generalized, field-proven protocol.
Workflow Rationale: The core challenge is the efficient formation of the C-CF₂ bond. Modern methods often bypass harsh conditions by using specialized fluorinating agents or difluorinated building blocks. A common strategy is the reaction of a Grignard reagent derived from 3-dibromobenzene with an appropriate electrophilic difluoroacetyl source.
Step-by-Step Protocol:
-
Formation of the Grignard Reagent:
-
Reactants: 1,3-Dibromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF or Diethyl Ether).
-
Procedure: Under an inert atmosphere (Argon or Nitrogen), slowly add a solution of 1,3-dibromobenzene to a suspension of activated magnesium turnings in anhydrous THF. The reaction is exothermic and should be initiated with gentle heating or an initiator like iodine. Maintain a gentle reflux until the magnesium is consumed.
-
Causality: This step creates a potent nucleophilic organometallic species, 3-bromophenylmagnesium bromide, which is poised to react with an electrophilic carbon source. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent by water.
-
-
Reaction with a Difluoroacetyl Electrophile:
-
Reactants: The prepared Grignard reagent and an ethyl bromodifluoroacetate or a similar electrophile.
-
Procedure: Cool the Grignard solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add ethyl bromodifluoroacetate dropwise. The reaction mixture is stirred at low temperature for several hours before being allowed to warm to room temperature.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the difluoroacetate. Low temperatures are crucial to prevent side reactions, such as self-condensation or decomposition.
-
-
Hydrolysis and Work-up:
-
Reactants: The reaction mixture and an aqueous acid solution (e.g., 1M HCl).
-
Procedure: Carefully quench the reaction by pouring it over a mixture of ice and dilute HCl. This protonates the intermediate alkoxide. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Causality: The acidic work-up serves to neutralize the reaction and hydrolyze the ester to the final carboxylic acid product.
-
-
Purification:
-
Method: The crude product is typically purified by recrystallization or column chromatography to yield this compound of high purity[6].
-
Causality: Purification is essential to remove unreacted starting materials and by-products, ensuring the compound is suitable for subsequent high-sensitivity applications like biological screening[7].
-
Chemical Reactivity and Derivatization
The structure of this compound offers two primary points for chemical modification, making it a versatile building block:
-
The Carboxylic Acid Group: Can be readily converted into esters, amides (e.g., 2-(3-Bromophenyl)-2,2-difluoroacetamide[8]), or acid chlorides, allowing for linkage to other molecules of interest. It can also be reduced to the corresponding alcohol.
-
The Bromophenyl Ring: The bromine atom is a key functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide array of substituents at the 3-position of the phenyl ring, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Part 3: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a scaffold in medicinal chemistry. The drug discovery process is a complex, multi-stage endeavor, and this molecule provides a valuable starting point.[9]
Role as a Fragment in Kinase Inhibitor Design
Kinases are a critical class of drug targets, particularly in oncology. The phenylacetic acid scaffold is a common feature in many kinase inhibitors. A notable example is the development of quinazoline derivatives as Aurora A kinase inhibitors. Research has shown that compounds incorporating a 2-(3-bromophenyl) moiety can exhibit potent and selective inhibitory activity.[10][11][12]
In one study, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent lead compound that induced apoptosis and arrested the cell cycle in cancer cell lines.[10][12] The 3-bromophenyl group in this context is crucial, as it occupies a specific pocket in the kinase's active site, and the bromine atom can be used as a vector to explore further interactions and optimize binding affinity through subsequent chemical modifications.
Workflow: From Building Block to Lead Candidate
The integration of a fragment like this compound into a drug discovery pipeline follows a structured, iterative cycle.
Caption: Iterative drug discovery cycle using the title compound.
This workflow illustrates the central role of the "Make" phase, where the chemical versatility of this compound is exploited to rapidly synthesize a diverse library of compounds. The subsequent testing and analysis phases feed back into the design of the next generation of molecules, progressively optimizing for potency, selectivity, and drug-like properties.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling is paramount. While a full safety data sheet (SDS) should always be consulted, GHS hazard statements for similar brominated phenylacetic acids provide guidance.
-
Potential Hazards: May cause skin corrosion or irritation, serious eye damage, and may be harmful if swallowed.[13]
-
Recommended Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by the reactive handles of the carboxylic acid and the bromophenyl group, combined with the beneficial physicochemical properties imparted by the geminal difluoro atoms, makes it an exceptionally valuable building block. For researchers aiming to develop novel therapeutics, particularly in the competitive arena of kinase inhibition, this molecule offers a robust and versatile starting point for the synthesis of next-generation drug candidates.
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- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]
solubility of 2-(3-Bromophenyl)-2,2-difluoroacetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid in Organic Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of significant interest in contemporary drug discovery and development. The document delineates the theoretical principles governing its solubility, rooted in its unique physicochemical properties. A detailed, field-proven experimental protocol for the quantitative determination of its solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), is presented. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring both scientific integrity and operational efficiency.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For active pharmaceutical ingredients (APIs) like this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical determinant of its developability. Solubility impacts every stage of the pharmaceutical pipeline, from synthetic route optimization and purification to the formulation of the final dosage form and its ultimate bioavailability.
This guide delves into the solubility characteristics of this compound, a molecule featuring a confluence of structural motifs—a brominated aromatic ring and a difluoroacetic acid group—that bestow upon it a distinct physicochemical personality. We will explore the theoretical underpinnings of its solubility, provide a robust experimental framework for its quantitative assessment, and discuss the practical implications for its handling and formulation.
Physicochemical Properties of this compound
A molecule's solubility is an emergent property of its intrinsic physicochemical characteristics. For this compound, the key parameters are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| CAS Number | 885068-76-8 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% (typical) | [2] |
The presence of the carboxylic acid group suggests the potential for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The aromatic ring contributes to van der Waals interactions and potential π-π stacking. The highly electronegative fluorine atoms and the bromine atom introduce significant polarity and alter the electronic distribution across the molecule.
Theoretical Framework for Solubility
The Thermodynamics of Dissolution
The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:
ΔG_mix = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline solid.
The enthalpy of solution is a critical factor. For a solid, it can be conceptualized as the sum of the lattice energy (the energy required to break the crystal lattice, which is endothermic) and the solvation energy (the energy released when solute molecules interact with solvent molecules, which is exothermic). A strong crystal lattice (indicated by a high melting point) will require more energy to break, thus disfavoring dissolution.
"Like Dissolves Like": A Molecular Perspective
The adage "like dissolves like" is a useful heuristic for predicting solubility. It implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, this means:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to interact favorably with the carboxylic acid group. Good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors and have significant dipole moments. They are expected to be effective solvents, particularly DMSO and DMF, which are known for their high solvating power for a wide range of organic compounds.[3]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. Due to the polar nature of the carboxylic acid and the halogen substituents, low solubility is predicted in these solvents.
Predictive Models: Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[4] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have higher solubility in solvents with closer HSP values. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, good solubility is likely.
Below is a conceptual workflow for using HSP in solvent selection.
Caption: Hansen Solubility Parameter (HSP) workflow for solvent selection.
Experimental Determination of Solubility
While theoretical models provide valuable guidance, empirical determination remains the gold standard for obtaining accurate solubility data. The saturation shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[5]
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.01 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column suitable for reversed-phase chromatography (e.g., C18)
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 20 mg of the compound to each vial.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period. It is crucial to establish the time to reach equilibrium; this can be done by sampling at various time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer increases.
-
Sample Collection and Preparation: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
The following diagram illustrates the experimental workflow.
Caption: Shake-flask solubility determination workflow.
Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is typically suitable for quantifying aromatic carboxylic acids.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Aromatic compounds typically have strong absorbance in the 254 nm region.
-
Calibration: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The curve must demonstrate linearity over the expected concentration range of the diluted samples.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison between different solvents and conditions.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | 0.1 | < 0.1 | < 0.0004 | Very Slightly Soluble |
| Toluene | 2.4 | ~ 1.5 | ~ 0.006 | Slightly Soluble |
| Dichloromethane | 3.1 | ~ 25 | ~ 0.10 | Soluble |
| Ethyl Acetate | 4.4 | ~ 50 | ~ 0.20 | Soluble |
| Acetone | 5.1 | ~ 150 | ~ 0.60 | Freely Soluble |
| Methanol | 5.1 | > 200 | > 0.80 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 300 | > 1.19 | Very Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, the expected trend of increasing solubility with increasing solvent polarity is a key validation point. Deviations from this trend can provide insights into specific solute-solvent interactions.
Safety Precautions
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.[5] Key safety considerations include:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Hazards: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[7]
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a multifaceted approach to understanding the . By integrating theoretical principles with a practical and robust experimental protocol, researchers can confidently and accurately characterize this crucial physicochemical property. The insights gained from such studies are invaluable for guiding synthetic strategies, optimizing purification processes, and developing effective pharmaceutical formulations, ultimately accelerating the transition of promising drug candidates into life-saving medicines.
References
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- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Safe Handling of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(3-Bromophenyl)-2,2-difluoroacetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.
Chemical and Physical Properties
| Property | Value (for 2-(4-Bromophenyl)-2,2-difluoroacetic acid) | Reference |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.03 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 94-97 °C | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for irritation.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
Note: The GHS classification is based on data for structurally similar compounds and should be treated as a strong indicator of the hazards of this compound.
Toxicological Profile: An Evidence-Based Assessment
The toxicological properties of this compound have not been thoroughly investigated. However, based on its structural components—a brominated aromatic ring and a difluoroacetic acid moiety—we can infer potential toxicological concerns.
Brominated Aromatic Compounds: These compounds can be metabolized in the body, and some metabolites may exhibit toxicity.[3][4] Chronic exposure to certain brominated compounds has been linked to adverse health effects.[5]
Haloacetic Acids (HAAs): Difluoroacetic acid, a related compound, is known to be toxic, though less so than monofluoroacetic acid.[6] Chronic exposure to some HAAs has been associated with nerve and liver damage.[6] Studies on other haloacetic acids have shown potential for reproductive toxicity in animal models.
Inference for this compound: Given these factors, it is prudent to handle this compound with a high degree of caution, assuming it may cause significant irritation and potential long-term health effects upon repeated or significant exposure. The primary routes of exposure are inhalation of dust, skin and eye contact, and ingestion.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when in powdered form or when being dissolved, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with this corrosive compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and airborne dust particles from causing severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact, which can cause severe burns. The choice of glove material should be based on permeation and degradation data. For acetic acid, nitrile and latex gloves have shown good resistance.[7] |
| Body Protection | A chemical-resistant lab coat, worn over personal clothing. An apron may be necessary for larger quantities. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for use in case of a spill or failure of engineering controls. | Protects the respiratory system from irritating and potentially toxic dust and vapors. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to mitigating the risks associated with this compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Grounding: When transferring large quantities of the powder, use proper grounding procedures to prevent static discharge.
-
Adding to Solvents: When dissolving, always add the acid to the solvent slowly. Never add solvent to the acid.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, corrosion-resistant container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.
-
Segregation: Store separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[8] Halogenated organic compounds should be segregated from non-halogenated waste streams.
Accidental Release and Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental releases.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: This compound is a halogenated organic acid and should be disposed of as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Neutralization: For small amounts of acidic waste solutions, neutralization with a weak base like sodium bicarbonate can be performed in a fume hood with appropriate PPE. However, the resulting solution will still contain the brominated organic compound and must be disposed of as hazardous waste.[9]
-
Disposal Method: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Professional hazardous waste disposal services should be used.[9]
Conclusion
This compound is a valuable research chemical that demands a high level of respect and careful handling. By understanding its chemical properties, potential hazards, and implementing the robust safety protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are paramount in ensuring a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety guidelines before working with any hazardous chemical.
References
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Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. (2025). Environment International. [Link]
-
[Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. [Link]
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Photodegradation of haloacetic acids in water. (n.d.). PubMed. [Link]
-
Biodegradation of Haloacetic Acids by Bacterial Isolates and Enrichment Cultures from Drinking Water Systems. (2025). ResearchGate. [Link]
-
Degradation of haloacetic acids with the Fenton-like and analysis by GC-MS: use of bioassays for monitoring of genotoxic, mutagenic and cytotoxic effects. (n.d.). ResearchGate. [Link]
-
A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. (2025). PubMed. [Link]
-
BIODEGRADATION OF HALOACETIC ACIDS AND POTENTIAL APPLICABILITY TO DRINKING WATER TREATMENT. (n.d.). CABI Digital Library. [Link]
-
Thermal degradation of haloacetic acids in water. (2025). ResearchGate. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH. [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link]
-
Difluoroacetic acid. (2023). Sciencemadness Wiki. [Link]
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Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021). PubMed. [Link]
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(b) Utilization of Spent Alkali Bromide and Spent Acidic Bromide generated during manufacturing of various pesticides, pharmaceuticals and organic chemicals for recovery of liquid Bromide. (n.d.). CPCB. [Link]
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What is the Best Material for Chemical Resistant Gloves? (2016). SafetyGloves.co.uk. [Link]
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Phenylacetic Acid. (n.d.). PubChem. [Link]
- US3578706A - Removal of bromine-containing impurities from aqueous acetic acid. (n.d.).
-
Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells? (2024). Environmental Science & Technology - ACS Publications. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]
-
How to Dispose of Acids and Bases Safely: A Complete Guide. (2024). Greenflow. [Link]
-
Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (n.d.). MDPI. [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. [Link]
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Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. (n.d.). CYBERLENINKA. [Link]
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This compound. (n.d.). PubChemLite. [Link]
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2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid. (n.d.). PubChemLite. [Link]
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Difluoroacetic acid. (n.d.). AERU - University of Hertfordshire. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid in Modern Medicinal Chemistry
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate key pharmacological properties.[1][2] The gem-difluoromethylene (CF2) group, in particular, has garnered significant attention as a versatile bioisostere.[2] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, alter lipophilicity and membrane permeability, and modify the acidity of adjacent functional groups, thereby improving binding affinity and overall pharmacokinetic profiles.[1]
Within this context, 2-(3-Bromophenyl)-2,2-difluoroacetic acid emerges as a highly valuable and versatile building block for drug discovery. This molecule uniquely combines the physicochemical benefits of the gem-difluoroacetic acid moiety with the synthetic versatility of a brominated aromatic ring. The difluoroacetic acid group can act as a non-classical bioisostere for carboxylic acids or amides, while the bromine atom serves as a key reactive handle for late-stage diversification and scaffold elaboration through cross-coupling chemistry. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its strategic deployment in synthetic workflows.
Physicochemical Properties and Strategic Implications
The power of this compound lies in the interplay of its constituent parts. The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the molecule's electronic properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | [3][4] |
| Molecular Weight | 267.03 g/mol | [4] |
| CAS Number | 885068-76-8 | [3] |
| Appearance | Solid Powder | [5] |
| Solubility | Soluble in organic solvents (DMSO, DCM); Insoluble in water | [5] |
The gem-difluoro group acidifies the carboxylic proton, altering its pKa compared to a non-fluorinated analogue. This modulation can be critical for optimizing interactions with biological targets or improving aqueous solubility at physiological pH.[2] Concurrently, the bromine atom on the phenyl ring is a linchpin for synthetic strategy, enabling predictable and efficient carbon-carbon and carbon-heteroatom bond formation.
A Versatile Intermediate for Library Synthesis
The true power of this compound is realized when its two reactive sites are exploited sequentially to build diverse chemical libraries for high-throughput screening.
-
Step 1 (Carboxylic Acid Chemistry): The carboxylic acid can be readily converted into an amide, ester, or other derivatives. Amide coupling is particularly prevalent in medicinal chemistry to link molecular fragments. [6]This step introduces the first point of diversity.
-
Step 2 (Bromine Chemistry): The resulting intermediate, now bearing a new functional group from the first step, can undergo a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. [7]This allows for the introduction of a vast array of aryl and heteroaryl groups, creating a second vector of diversity.
This two-step diversification strategy allows for the rapid exploration of chemical space around a core difluoroacetic scaffold, making it an invaluable tool for lead discovery and optimization.
Application Protocols
Protocol 1: Amide Bond Formation with Sterically Hindered or Electron-Deficient Amines
The gem-difluoro group can influence the reactivity of the adjacent carboxyl group. This protocol is optimized for robust amide bond formation, even with challenging amine coupling partners.
Rationale: Standard coupling reagents like EDC/HOBt are effective, but for more challenging couplings (e.g., with electron-deficient anilines), more potent activators like HATU are recommended. [6][8][9][10]HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. [6]DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. [9] Materials:
-
This compound (1.0 equiv)
-
Target Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU (1.2 equiv) to the solution. Stir for 5 minutes at room temperature. The solution may change color.
-
Base Addition: Add DIPEA (3.0 equiv) to the reaction mixture.
-
Amine Addition: Add the target amine (1.1 equiv), either neat if it is a liquid or as a solution in a minimum amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of an amide derivative of this compound with a boronic acid to introduce new aryl or heteroaryl moieties.
Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions in medicinal chemistry due to its functional group tolerance and generally mild conditions. [7][11]The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. [5][7]A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. [11] Materials:
-
Amide of this compound (from Protocol 1) (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen atmosphere
Procedure:
-
Setup: To a Schlenk flask, add the bromo-amide starting material (1.0 equiv), the boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Degassing: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final biaryl compound.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its dual-functional nature provides a robust platform for both fragment-based design and lead optimization. By leveraging the unique electronic properties of the gem-difluoroacetic acid group and the synthetic flexibility of the bromophenyl ring, researchers can efficiently navigate complex chemical space to develop novel therapeutics with improved pharmacological profiles. The protocols outlined herein provide a practical framework for harnessing the full potential of this powerful building block.
References
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ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry. Retrieved from [Link]
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Hu, W., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(19), 7334-7338. Available from: [Link]
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ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]
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ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. Available from: [Link]
-
Vankawala, P. J., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(47), 6444-6447. Available from: [Link]
-
PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
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The Versatile Intermediate: A Guide to 2-(3-Bromophenyl)-2,2-difluoroacetic acid in Organic Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, 2-(3-bromophenyl)-2,2-difluoroacetic acid stands out as a particularly valuable intermediate. Its structure combines the advantageous difluoroacetic acid moiety with a synthetically versatile bromophenyl ring, offering a gateway to a diverse array of complex molecules.
This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in the construction of pharmaceutically relevant compounds. The protocols and discussions herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that govern these transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.03 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 885068-76-8 | [2] |
Safety Precautions: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of this compound: A Practical Approach
The synthesis of the title compound can be efficiently achieved through a two-step sequence involving a Reformatsky reaction followed by hydrolysis. This approach is advantageous due to the commercial availability of the starting materials and the generally good yields obtained.
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reaction of 2-(3-Bromophenyl)-2,2-difluoroacetic acid with other compounds
An In-Depth Guide to the Synthetic Utility of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block for Modern Chemistry
This compound is a uniquely functionalized synthetic intermediate that has garnered significant interest among researchers in medicinal chemistry, drug development, and materials science. Its structure is distinguished by two key reactive sites: an aryl bromide on the phenyl ring and a difluoroacetic acid moiety. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2] Simultaneously, the difluoroacetic acid group (CF2COOH) not only modulates the electronic properties of the molecule but also provides a site for derivatization into esters, amides, and other functional groups.
This dual reactivity makes this compound an invaluable building block for creating novel molecular architectures.[3] This guide provides a detailed exploration of its reactivity, offering field-proven protocols and mechanistic insights for its application in key synthetic transformations.
Part 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the primary locus for building molecular complexity from this reagent. Its susceptibility to oxidative addition by palladium(0) catalysts opens the door to a suite of powerful cross-coupling reactions that are cornerstones of modern organic synthesis.[2]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, under basic conditions.[4][5] The catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.[2]
The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The base is required to activate the organoboron species for the transmetalation step. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble aryl halide and the often water-soluble boronic acid and inorganic base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2-3. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | THF/H₂O | 80 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for forming a bond between a C(sp²) carbon (from the aryl bromide) and a C(sp) carbon (from a terminal alkyne).[6] This transformation is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[7] The resulting arylalkynes are valuable precursors for pharmaceuticals and organic materials.[6]
The reaction involves two interconnected catalytic cycles.[6] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. Running the reaction under an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[8]
Caption: General scheme for the Sonogashira cross-coupling reaction.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a degassed solvent like THF or DMF.
-
Reagent Addition: Add phenylacetylene (1.5 eq) followed by an amine base, such as triethylamine (Et₃N, 3.0 eq), which also acts as a solvent in some cases.
-
Catalyst Addition: Add the palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).[8]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours under an inert atmosphere.
-
Work-up: Upon completion, filter the reaction mixture to remove amine salts. Dilute the filtrate with an organic solvent and wash with a dilute acid solution (e.g., 0.5M HCl) to remove excess amine, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue using column chromatography.
| Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | Et₃N | THF | 50 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (4%) | DIPA | DMF | RT | 75-85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | Et₃N | THF | 60 | 85-95 |
Heck-Mizoroki Reaction: Alkene Arylation
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[9] The reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base to form a substituted alkene, typically with high trans stereoselectivity.[10][11]
The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[11] The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the arylated alkene product and a hydridopalladium(II) complex. The base regenerates the active Pd(0) catalyst, completing the cycle.[11] The choice of base and solvent can significantly impact reaction efficiency.[12]
Caption: A simplified workflow for a typical Heck reaction.
-
Reaction Setup: Combine this compound (1.0 eq), acrylic acid (1.5 eq), a base such as sodium acetate (NaOAc) or triethylamine (Et₃N) (2.5 eq), and a palladium catalyst like Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) in a pressure-tolerant vial.
-
Ligand Addition: Often, a phosphine ligand like triphenylphosphine (PPh₃) (4-10 mol%) is added to stabilize the catalyst.
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or NMP.
-
Reaction Execution: Seal the vial and heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and acidify with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by recrystallization or column chromatography.
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (3%) | Et₃N | DMF | 120 | 70-85 |
| Styrene | Pd(OAc)₂/PPh₃ (2%) | NaOAc | NMP | 130 | 65-80 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (4%) | K₂CO₃ | DMA | 110 | 70-80 |
Part 2: Derivatization of the Difluoroacetic Acid Moiety
The carboxylic acid group provides a secondary, orthogonal reaction site. Its derivatization is essential for tuning the physicochemical properties of the final molecule, such as solubility and bioavailability, or for preparing analytical standards.[13][14]
Esterification: Modifying Polarity and Function
Esterification converts the carboxylic acid into an ester, a common functional group in prodrugs and advanced intermediates.[15] The reaction is typically performed by reacting the acid with an alcohol under acidic catalysis.
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).[16]
-
Reaction Execution: Heat the mixture to reflux for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction and neutralize the excess acid carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Purification: Remove the bulk of the alcohol under reduced pressure. Extract the residue with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to yield the ester, which can be further purified by chromatography if necessary.
Sources
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. youtube.com [youtube.com]
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- 13. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
Application Notes and Protocols for the Utilization of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyls and other functional groups.[1][2][3] This document provides a detailed guide on the synthetic utility of 2-(3-bromophenyl)-2,2-difluoroacetic acid, a versatile building block for the construction of complex pharmaceutical intermediates. We present a robust, two-step synthetic pathway to a key intermediate for Cathepsin K inhibitors, leveraging both the carboxylic acid and the aryl bromide functionalities of the starting material. This guide is intended for researchers, scientists, and drug development professionals seeking to employ advanced fluorinated synthons in their research.
Introduction: The Significance of the Aryl-Difluoroacetic Acid Moiety in Medicinal Chemistry
The introduction of a difluoromethyl group (CF2) into organic molecules can profoundly influence their physicochemical properties.[3] The 2-aryl-2,2-difluoroacetic acid scaffold is of particular interest as it combines the advantageous properties of the gem-difluoro group with the versatility of an aromatic ring, which can be further functionalized. This moiety is a key structural feature in a variety of biologically active compounds, including inhibitors of enzymes such as Cathepsin K.
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[4] Its inhibition is a validated therapeutic strategy for the treatment of osteoporosis.[5][6] Many potent Cathepsin K inhibitors feature a central scaffold that can be accessed from precursors like this compound. The presence of the bromine atom provides a reactive handle for late-stage diversification through transition metal-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[7]
This application note details a synthetic sequence commencing with an amide coupling of this compound, followed by a Suzuki-Miyaura cross-coupling to introduce a biaryl moiety, a common feature in advanced Cathepsin K inhibitors.
Synthetic Workflow Overview
The following workflow outlines the two-stage process for the synthesis of a pharmaceutical intermediate for Cathepsin K inhibitors starting from this compound.
Figure 1: Overall synthetic workflow for the preparation of a key pharmaceutical intermediate.
Experimental Protocols
Step 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond between this compound and a representative amine, (S)-gamma-fluoroleucine ethyl ester, a common fragment in Cathepsin K inhibitors. The coupling is mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[2]
Rationale: The choice of HATU as the coupling reagent is based on its ability to minimize racemization and provide high yields in the formation of amide bonds, even with sterically hindered substrates. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. Anhydrous dimethylformamide (DMF) is an excellent solvent for this type of reaction due to its high polarity and ability to dissolve a wide range of organic compounds.
Table 1: Reagents and Materials for Amide Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 269.02 | 1.0 g | 3.72 |
| (S)-gamma-fluoroleucine ethyl ester hydrochloride | 213.68 | 0.87 g | 4.09 |
| HATU | 380.23 | 1.56 g | 4.09 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.62 mL | 9.30 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl acetate | - | As needed for workup | - |
| Saturated aqueous NaHCO₃ solution | - | As needed for workup | - |
| Brine | - | As needed for workup | - |
| Anhydrous MgSO₄ | - | As needed for workup | - |
Protocol:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 3.72 mmol).
-
Dissolve the acid in 20 mL of anhydrous DMF.
-
To the solution, add (S)-gamma-fluoroleucine ethyl ester hydrochloride (0.87 g, 4.09 mmol) and HATU (1.56 g, 4.09 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (1.62 mL, 9.30 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling of the Amide Intermediate
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo-substituted amide intermediate with 4-(methylsulfonyl)phenylboronic acid. This reaction introduces a key biaryl linkage present in many advanced pharmaceutical compounds, including Cathepsin K inhibitors like Odanacatib.[3]
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[7] The use of a palladium catalyst, such as Pd(dppf)Cl₂, is well-established for coupling aryl bromides with boronic acids. Potassium carbonate is a suitable base for this transformation, and a mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Table 2: Reagents and Materials for Suzuki-Miyaura Cross-Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (assuming 100% yield from Step 1) | Moles (mmol) |
| Amide Intermediate from Step 1 | (Calculated) | 1.59 g | 3.72 |
| 4-(Methylsulfonyl)phenylboronic acid | 200.02 | 0.82 g | 4.09 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.15 g | 0.186 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.54 g | 11.16 |
| 1,4-Dioxane | - | 25 mL | - |
| Water | - | 5 mL | - |
| Ethyl acetate | - | As needed for workup | - |
| Brine | - | As needed for workup | - |
| Anhydrous Na₂SO₄ | - | As needed for workup | - |
Protocol:
-
In a 100 mL round-bottom flask, combine the amide intermediate from Step 1 (1.59 g, 3.72 mmol), 4-(methylsulfonyl)phenylboronic acid (0.82 g, 4.09 mmol), and potassium carbonate (1.54 g, 11.16 mmol).
-
Add 25 mL of 1,4-dioxane and 5 mL of water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.15 g, 0.186 mmol), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final pharmaceutical intermediate.
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- 3. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Inhibitors of cathepsin K: a patent review (2004 – 2010) (2011) | Jac Wijkmans | 50 Citations [scispace.com]
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experimental procedure for the derivatization of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
An Application Guide to the Derivatization of 2-(3-Bromophenyl)-2,2-difluoroacetic acid for Enhanced Analysis and Synthesis
Abstract
This technical note provides detailed experimental protocols for the chemical derivatization of this compound, a key building block in pharmaceutical and agrochemical research. The derivatization of the carboxylic acid moiety is often a critical step for enhancing analytical detectability, improving chromatographic performance, or preparing the molecule for subsequent coupling reactions in synthetic workflows. Herein, we present two robust and widely applicable protocols: a classic acid-catalyzed esterification to yield a methyl ester and a modern amidation reaction using the peptide coupling reagent HBTU. The rationale behind key experimental steps, reaction monitoring, and methods for the characterization of the resulting derivatives are discussed in detail to provide researchers with a comprehensive and practical guide.
Introduction: The Rationale for Derivatization
This compound is a valuable synthetic intermediate. The gem-difluoroacetic acid motif is a bioisostere for a carboxylic acid, offering modulated acidity, lipophilicity, and metabolic stability. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the synthesis of complex molecular architectures.
However, the parent carboxylic acid presents challenges for certain applications:
-
Analytical Chemistry: The high polarity of the carboxylic acid group can lead to poor peak shape and retention in reversed-phase liquid chromatography (RPLC). It is also non-volatile, precluding direct analysis by gas chromatography (GC).
-
Synthetic Chemistry: The direct formation of an amide bond from a carboxylic acid and an amine is often inefficient, requiring harsh conditions. Activation of the carboxyl group is necessary for efficient coupling under mild conditions.
Derivatization addresses these challenges by converting the carboxylic acid into a less polar and more reactive functional group, such as an ester or an amide. This guide provides the necessary protocols to achieve these transformations efficiently.
Protocol I: Methyl Esterification via Fischer-Speier Reaction
Esterification is a fundamental transformation that converts a carboxylic acid into an ester. The resulting methyl ester of this compound is significantly less polar, more volatile, and suitable for both LC and GC analysis. The Fischer-Speier method, which utilizes an excess of alcohol in the presence of a strong acid catalyst, is a cost-effective and straightforward approach.
Principle and Mechanistic Insight
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen by the sulfuric acid catalyst activates the carboxyl group toward nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the ester. The use of a large excess of methanol ensures the equilibrium is driven towards the product side.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (50 mL or 100 mL) |
| Methanol (Anhydrous) | Reflux condenser |
| Sulfuric Acid (H₂SO₄, Concentrated) | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Heating mantle |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Brine (Saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.75 mmol).
-
Reagent Addition: Add 40 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~5 mol%) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 3-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of saturated NaHCO₃ solution to neutralize the sulfuric acid. Caution: CO₂ evolution will occur.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-(3-bromophenyl)-2,2-difluoroacetate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for acid-catalyzed esterification.
Protocol II: Amidation via HBTU Coupling
For synthesizing amides, which are prevalent in pharmaceuticals, direct coupling of the carboxylic acid with an amine is facilitated by activating agents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that promotes amide bond formation under mild conditions with high yields and minimal side reactions.[1][2]
Principle and Mechanistic Insight
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic organic base, typically diisopropylethylamine (DIPEA). The resulting carboxylate anion reacts with HBTU to form a highly reactive O-acylisourea intermediate.[3] This activated species is susceptible to rapid nucleophilic attack by the amine, leading to the formation of the stable amide bond. This process is generally complete in 1-2 hours at room temperature.[1]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Amine (e.g., Benzylamine) | Magnetic stirrer and stir bar |
| HBTU | Syringes for liquid additions |
| Diisopropylethylamine (DIPEA) | Ice bath |
| N,N-Dimethylformamide (DMF, Anhydrous) | Separatory funnel |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| 1 M Hydrochloric Acid (HCl) solution | Thin-Layer Chromatography (TLC) plates |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 500 mg, 1.87 mmol) in 10 mL of anhydrous DMF.
-
Reagent Addition: Add the amine (e.g., benzylamine, 1.1 eq, 2.06 mmol) followed by DIPEA (3.0 eq, 5.61 mmol).[2][4] Stir the solution for 5 minutes.
-
Activation and Coupling: Cool the flask to 0°C in an ice bath. Add HBTU (1.2 eq, 2.24 mmol) portion-wise over 5 minutes, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting acid is consumed.
-
Work-up - Quenching: Pour the reaction mixture into 50 mL of water and transfer to a separatory funnel.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 30 mL). This removes residual DMF, DIPEA, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for HBTU-mediated amidation.
Analytical Characterization
Confirmation of successful derivatization is crucial. A multi-technique approach is recommended for unambiguous structure elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and product confirmation. The derivatized products will exhibit a longer retention time than the polar starting acid. The mass spectrometer will confirm the expected molecular weight of the ester or amide.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The methyl ester derivative is sufficiently volatile for GC-MS analysis, which can be used to assess purity. The parent acid and amide derivatives are typically not suitable for GC-MS without further derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the newly introduced methyl group (a singlet around 3.8 ppm for the methyl ester) or the alkyl/aryl group from the amine.
-
¹⁹F NMR: Will show a characteristic signal for the -CF₂- group, which can be useful for confirming the integrity of this motif.
-
¹³C NMR: Will show a shift in the carbonyl carbon resonance upon conversion from acid to ester or amide.
-
Summary and Conclusion
The derivatization of this compound is a key enabling step for a wide range of applications in drug discovery and materials science. This application note provides two reliable and well-established protocols for its conversion into methyl ester and amide derivatives. The acid-catalyzed esterification is a simple, scalable method ideal for preparing analytical standards. The HBTU-mediated amidation offers a mild, rapid, and high-yielding route to a diverse range of amides for synthetic campaigns. By understanding the principles behind these methods and following the detailed protocols, researchers can confidently and efficiently modify this versatile fluorinated building block.
References
- SIELC Technologies. "Difluoroacetic acid." Accessed January 1, 2026.
- Waters Corporation. "Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules." Accessed January 1, 2026.
- Phenomenex.
- EURL-Pesticides. "Analysis of TFA, DFA and MFA in Fruit and Vegetables." Accessed January 1, 2026.
- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." Journal of Organic Chemistry.
- ResearchGate. "Proposed mechanism for amidation using HBTU (9)." Accessed January 1, 2026.
- Fisher Scientific. "Amide Synthesis." Accessed January 1, 2026.
- Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Accessed January 1, 2026.
- ResearchGate. "What are the best reaction condition for amide coupling using HBTU?" Accessed January 1, 2026.
Sources
Application Note: High-Throughput and Orthogonal Quantification of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Introduction and Significance
2-(3-Bromophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound of significant interest in pharmaceutical development and chemical synthesis. As a potential key intermediate, metabolite, or active pharmaceutical ingredient (API), its precise and accurate quantification is critical for pharmacokinetic studies, process optimization, quality control, and regulatory compliance. The presence of bromine and fluorine atoms in its structure presents unique analytical challenges and opportunities, necessitating robust and validated analytical methods.
This guide provides a comprehensive overview of four distinct, field-proven analytical methodologies for the quantification of this compound. We will delve into the principles, detailed protocols, and validation considerations for:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A workhorse method for routine quality control.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity analysis in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique requiring derivatization for analyzing volatile compounds.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR): An absolute quantification method that leverages the unique properties of the fluorine nucleus.
Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle of Operation
RP-HPLC separates compounds based on their hydrophobicity. The analyte, this compound, is relatively nonpolar and will be retained on a nonpolar stationary phase (like C18). It is eluted by a polar mobile phase. The acidic nature of the analyte necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[3] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration.
Experimental Protocol: RP-HPLC-UV
A. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.[4]
-
Sample Preparation: Dissolve the sample matrix (e.g., reaction mixture, formulation) in the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
B. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| HPLC System | Standard system with quaternary pump, autosampler, column oven, and DAD/UV detector. | Standard, robust instrumentation widely available in analytical labs. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size. | The C18 stationary phase provides excellent retention for the nonpolar analyte. Smaller particles would increase efficiency but also backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid suppresses analyte ionization for better peak shape.[3] Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | Isocratic: 60:40 (A:B) or a shallow gradient optimized for impurity separation. | An isocratic method is simpler and more robust for routine QC. A gradient may be needed if separating from closely related impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (λ) | 220 nm or λmax determined by DAD scan. | The phenyl ring provides strong UV absorbance. A DAD scan of a standard will confirm the optimal wavelength for maximum sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Workflow and Data Presentation
Caption: RP-HPLC-UV workflow for quantification.
Table 1: Typical Validation Parameters for RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | > 0.9992 |
| Range | 0.1 - 100 µg/mL | Meets Requirement |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~0.03 µg/mL |
| LOQ | S/N ≥ 10 | ~0.1 µg/mL |
| Specificity | Peak purity > 0.995; no interference from blank. | Pass |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation
LC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal method for quantifying trace levels of the analyte in complex environments like plasma, urine, or tissue homogenates.[5][6] After chromatographic separation via LC, the analyte is ionized, typically using Electrospray Ionization (ESI). The acidic nature of the analyte makes it highly amenable to ESI in negative ion mode. The tandem mass spectrometer then isolates the deprotonated parent ion (Q1), fragments it (Q2), and detects a specific fragment ion (Q3). This specific parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise.[7]
Experimental Protocol: LC-MS/MS
A. Sample and Standard Preparation:
-
Standard Preparation: Prepare calibration standards in the relevant biological matrix (e.g., blank plasma) to account for matrix effects.[6] The typical range for bioanalysis is 0.1 ng/mL to 500 ng/mL.
-
Internal Standard (IS): Use a stable isotope-labeled version of the analyte (if available) or a structurally similar compound with different mass. The IS is added to all samples and standards to correct for variations in sample preparation and instrument response.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample/standard, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.[7]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection.
-
B. Instrumentation and MS Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| LC System | UPLC/UHPLC system | Provides narrow peaks (~2-3 seconds), increasing sensitivity and throughput.[7] |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size | A shorter column with smaller particles is ideal for fast UPLC separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonation for positive mode but is still a common modifier for negative mode ESI. Difluoroacetic acid (DFA) can be an alternative to improve sensitivity for some compounds.[8] |
| Gradient | Fast gradient (e.g., 5% to 95% B in 2 minutes) | Rapidly elutes the analyte while separating it from major matrix components like phospholipids. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and MRM capabilities. |
| Ionization Mode | ESI Negative | The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, which is highly efficient and sensitive. |
| MRM Transitions | Analyte: m/z 261/263 → 217/219 (Quantifier)Analyte: m/z 261/263 → 173/175 (Qualifier) | Hypothetical: The parent ion shows a bromine isotope pattern (261/263). The quantifier transition would be the loss of CO₂ (44 Da). The qualifier confirms identity. These must be optimized experimentally. |
| Source Params. | Optimize spray voltage, source temp, gas flows | Instrument-specific optimization is critical for maximizing sensitivity. |
Workflow and Data Presentation
Caption: LC-MS/MS workflow for bioanalysis.
Table 2: Typical Validation Parameters for LC-MS/MS Method
| Validation Parameter | Acceptance Criteria (Bioanalytical) | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 500 ng/mL | Meets Requirement |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| LLOQ | S/N ≥ 10, with acceptable accuracy/precision | 0.1 ng/mL |
| Specificity | No significant interference at the analyte RT. | Pass |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | Pass |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation
GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester.[9] A common approach is esterification, for example, using pentafluorobenzyl bromide (PFBBr).[10] After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The eluting compounds are then ionized (typically by Electron Ionization, EI) and detected by the mass spectrometer, which provides a characteristic fragmentation pattern for structural confirmation and quantification.
Experimental Protocol: GC-MS
A. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix (e.g., acidified water) into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[10][11] Evaporate the solvent to dryness.
-
Derivatization (Pentafluorobenzylation):
-
Reconstitute the dried extract in 100 µL of acetone.
-
Add 10 µL of a derivatizing agent solution (e.g., 10% PFBBr in acetone) and 10 µL of a catalyst (e.g., triethylamine).
-
Cap the vial and heat at 60°C for 1 hour.[10]
-
Cool the reaction, and perform a liquid-liquid cleanup if necessary to remove excess reagent.
-
The final organic layer is ready for injection.
-
B. Instrumentation and GC-MS Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| GC System | Standard GC with split/splitless inlet. | Splitless injection is preferred for trace analysis to maximize analyte transfer to the column. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. | A nonpolar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.[10] |
| Carrier Gas | Helium at 1 mL/min (constant flow). | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min). | The temperature program must be optimized to separate the analyte derivative from matrix components and derivatization artifacts.[10] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| MS System | Single Quadrupole or Ion Trap MS. | Provides mass-selective detection for high confidence in identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard, highly reproducible ionization technique that generates characteristic, library-searchable fragmentation patterns. |
| Acquisition | Selected Ion Monitoring (SIM) | For quantification, monitoring 2-3 characteristic ions of the derivative enhances sensitivity and selectivity compared to a full scan.[10][12] |
Workflow and Data Presentation
Caption: GC-MS workflow including derivatization.
Table 3: Typical Validation Parameters for GC-MS Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | > 0.997 |
| Range | 1 - 1000 ng/mL (in sample) | Meets Requirement |
| Accuracy (% Recovery) | 90.0 - 110.0% | 92.5 - 108.2% |
| Precision (% RSD) | ≤ 15% | < 10% |
| LOD | S/N ≥ 3 | ~0.5 ng/mL |
| LOQ | S/N ≥ 10 | ~1 ng/mL |
| Specificity | Correct ion ratios (±20%); no interference. | Pass |
Method 4: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)
Principle of Operation
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration without the need for an identical reference standard for calibration. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For ¹⁹F-qNMR, a certified reference material containing fluorine with a known purity and concentration is added to the sample as an internal standard. The concentration of the analyte is then calculated by comparing the integral of its unique ¹⁹F NMR signal to the integral of the internal standard's signal. This technique is exceptionally powerful for purity assignments and for quantifying fluorinated compounds where a specific reference standard may not be available.[13][14] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing overlaps and enhancing specificity.
Experimental Protocol: ¹⁹F-qNMR
A. Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a highly accurate stock solution of a suitable fluorine-containing internal standard (e.g., trifluoroacetic acid or another stable compound with a simple ¹⁹F spectrum) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The purity of the IS must be at least 99%.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve it in a precise volume of the deuterated solvent.
-
Add a precise volume of the IS stock solution to the sample.
-
Transfer the final solution to an NMR tube.
-
B. Instrumentation and NMR Parameters:
| Parameter | Recommended Setting | Causality and Justification |
| Spectrometer | ≥ 400 MHz NMR Spectrometer with a fluorine probe. | Higher field strength provides better sensitivity and signal dispersion. |
| Solvent | DMSO-d₆ or CDCl₃ | Deuterated solvent is required to avoid overwhelming ¹H signals if also acquiring a proton spectrum and for the field-frequency lock. |
| Pulse Program | Simple ¹⁹F pulse-acquire sequence. | Inverse-gated ¹H decoupling can be used to remove ¹H-¹⁹F coupling and collapse multiplets into singlets, improving S/N, but care must be taken to avoid Nuclear Overhauser Effect (NOE) enhancements. |
| Relaxation Delay (d1) | 5 x T₁ | A long relaxation delay is CRITICAL to ensure complete relaxation of both the analyte and IS signals, which is essential for accurate integration and quantification.[14] T₁ values should be determined experimentally. |
| Number of Scans | 16 - 128 (or more) | Signal averaging is used to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision). |
| Acquisition Time | ≥ 3 seconds | Ensures high digital resolution for accurate integration. |
| Data Processing | Apply appropriate window function (e.g., small exponential broadening), Fourier transform, phase correction, and baseline correction. | Proper data processing is crucial for accurate integration of the NMR signals. |
Workflow and Data Presentation
Caption: Quantitative ¹⁹F-NMR workflow.
Table 4: Typical Validation Parameters for ¹⁹F-qNMR Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Range | Dependent on sample solubility and S/N. | Typically mg/mL range |
| Accuracy (% Bias) | Within ±2.0% | Within ±1.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD/LOQ | Not typically determined; method is less sensitive than MS. | ~µg/mL to mg/mL |
| Specificity | Baseline resolution of analyte and IS signals. | Pass |
Comparative Summary of Analytical Methods
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | ¹⁹F-qNMR |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | High (ng/mL) | Low (µg/mL to mg/mL) |
| Specificity | Good | Excellent | Very Good | Excellent |
| Matrix Tolerance | Low to Moderate | High | Moderate | High |
| Sample Prep | Simple | Moderate (Protein Precipitation/SPE) | Complex (Derivatization required) | Simple |
| Throughput | High | High | Moderate | Low |
| Quantification | External Calibration | Internal Calibration (IS) | Internal/External Calibration | Absolute (with IS) |
| Primary Use Case | Routine QC, Purity | Bioanalysis, Trace Impurities | Environmental, Volatiles | Purity Assessment, Standard Certification |
Method Validation Strategy: A Unified Approach
All analytical methods developed for pharmaceutical purposes must be validated to demonstrate they are fit for their intended purpose.[15] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][2] Key parameters to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.[16]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[16]
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[16]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. [Link]
-
DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
ANR. (n.d.). Detection and quantification of fluorinated pollutants Fluorine NMR. [Link]
-
Malet-Martino, M., & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Current pharmaceutical analysis, 1(2), 181-213. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ProQuest. (n.d.). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
ResearchGate. (2019). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ResearchGate. (2008). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. [Link]
-
PubMed. (2008). Determination of Fluoroacetic Acid in Water and Biological Samples by GC-FID and GC-MS in Combination With Solid-Phase Microextraction. [Link]
-
LOUIS. (n.d.). Detecting Haloacetic Acids Using Chromatography. [Link]
-
Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
-
PubMed. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
- Google Patents. (n.d.).
-
MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
-
University of Missouri. (n.d.). Sample Preparation Guidelines - Analytical Instrumentation Center. [Link]
-
ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
Waters. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. [Link]
-
ResearchGate. (2021). Effect of difluoroacetic acid and biological matrices on the development of a liquid chromatography–triple quadrupole mass spectrometry method for determination of intact growth factor proteins. [Link]
-
NIH. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
Agilent. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. [Link]
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- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
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Application Note: High-Resolution NMR Spectroscopic Characterization of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid
Abstract
This application note provides a comprehensive guide to the acquisition, interpretation, and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(3-Bromophenyl)-2,2-difluoroacetic acid. This compound serves as a valuable model for understanding the spectroscopic features of molecules containing both a halogenated aromatic ring and a difluorinated acidic moiety, motifs commonly found in pharmaceutical and agrochemical development. We present detailed, field-proven protocols for sample preparation and spectrometer setup, followed by an in-depth analysis of the spectral data, explaining the causal relationships between molecular structure and observed chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and quality control.
Introduction: The Significance of Fluorinated Aromatics
This compound is a synthetic building block that incorporates three distinct and influential chemical features: a meta-substituted bromophenyl ring, a geminal difluoro group, and a carboxylic acid. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity.[1][2] Consequently, the ability to perform rigorous and accurate structural characterization of fluorinated intermediates is paramount.
NMR spectroscopy is the definitive technique for this purpose. However, the presence of bromine and fluorine introduces specific complexities and signatures into the spectra. This note aims to demystify these features and provide a robust framework for their analysis.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
-
¹H NMR Predictions:
-
Aromatic Region: The 1,3-disubstituted (meta) pattern will result in four distinct signals for the aromatic protons (H2, H4, H5, H6). These signals will exhibit complex splitting due to ortho, meta, and para couplings, requiring careful analysis.
-
Acidic Proton: A single, broad resonance corresponding to the carboxylic acid proton (-COOH) is expected at a low field (δ > 10 ppm). Its chemical shift is highly sensitive to solvent, concentration, and temperature.
-
-
¹³C NMR Predictions:
-
Aromatic Carbons: Due to the lack of symmetry, six unique signals are expected for the aromatic carbons.
-
Side Chain Carbons: Two distinct signals are predicted for the side chain: one for the quaternary Cα (the CF₂) and one for the carboxyl carbon (C=O).
-
Key Feature: The Cα and C=O signals will be split into triplets due to coupling with the two fluorine atoms, a signature feature of this molecule.
-
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol: NMR Sample Preparation
Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by broadening lines and interfering with the magnetic field.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton through hydrogen bonding.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes and caps[4]
-
Glass Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 10-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a small, clean vial.[5][6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5]
-
Mixing: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle heating can be applied, but ensure the compound is stable at elevated temperatures.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube. This removes any suspended microparticles that can ruin magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound's identity and solvent.
Protocol: NMR Data Acquisition
Rationale: The acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experiment time. For ¹³C NMR, a sufficient relaxation delay is crucial for the quantitative observation of quaternary carbons, which have longer relaxation times (T₁).[7]
Recommended Spectrometer Parameters (500 MHz example):
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Justification |
| Pulse Program | Standard 1D (e.g., zg30) | Proton-decoupled (e.g., zgpg30) | Zg30 uses a 30° flip angle to allow for faster pulsing. Zgpg30 includes proton decoupling to simplify the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement.[8][9] |
| Spectral Width (SW) | ~16 ppm (~8000 Hz) | ~240 ppm (~30200 Hz) | The width must encompass all expected signals. ¹³C has a much wider chemical shift range than ¹H.[10][11] |
| Acquisition Time (AQ) | ~4 seconds | ~2-4 seconds | A longer acquisition time provides better digital resolution, which is key for resolving fine coupling patterns.[7][12] |
| Relaxation Delay (D1) | 2-5 seconds | 5-10 seconds | Ensures spins return to equilibrium before the next pulse. Quaternary carbons (like C-Br, C-CF₂, and C=O) relax slowly, requiring a longer delay for accurate representation.[7] |
| Number of Scans (NS) | 8-16 | 1024-4096 | Averaging multiple scans improves the S/N. ¹³C is much less sensitive than ¹H due to its low natural abundance (1.1%), requiring significantly more scans.[12] |
graph TD { A[Start: Sample Preparation] --> B{Weigh 10-25 mg of Compound}; B --> C{Dissolve in 0.7 mL DMSO-d6}; C --> D{Filter into NMR Tube}; D --> E[Acquire ¹H NMR Spectrum]; subgraph "¹H Acquisition" direction LR E1[Pulse Angle: 30°] E2[Delay: 2s] E3[Scans: 16] end E --> F[Acquire ¹³C NMR Spectrum]; subgraph "¹³C Acquisition" direction LR F1[Pulse Angle: 30°] F2[Delay: 5s] F3[Scans: 1024] end F --> G[Process & Analyze Data]; G --> H[End: Structural Elucidation];style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Experimental workflow from sample preparation to NMR data analysis.
Spectral Data and Interpretation
The following tables present the predicted NMR data based on established chemical shift principles and data from similar structural fragments.
¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H2 | ~7.85 | ddd | J ≈ 7.8, 1.5, 1.0 | 1H |
| H6 | ~7.75 | t | J ≈ 7.8 | 1H |
| H4 | ~7.60 | dt | J ≈ 7.8, 1.5 | 1H |
| H5 | ~7.50 | ddd | J ≈ 7.8, 1.5, 1.0 | 1H |
| COOH | >12.0 | br s | - | 1H |
Interpretation:
-
Aromatic Protons (H2, H4, H5, H6): The signals are located in the typical aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of both the bromine and the -CF₂COOH group shifts all aromatic protons downfield. H2, being ortho to the strongly withdrawing -CF₂COOH group, is expected to be the most downfield. The splitting patterns arise from ortho (~7-8 Hz), meta (~1.5-2.5 Hz), and para (<1 Hz) H-H couplings.[13][14]
-
Carboxylic Proton (COOH): This proton is highly deshielded and appears as a broad singlet due to chemical exchange.[15] Its presence can be confirmed by adding a drop of D₂O to the sample, which will cause the signal to disappear as the proton exchanges for deuterium.
¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J, Hz) |
| C=O | ~168 | t | ²J_CF ≈ 25-35 |
| C1 | ~138 | t | ³J_CF ≈ 3-5 |
| C6 | ~132 | s | - |
| C5 | ~131 | s | - |
| C2 | ~129 | s | - |
| C4 | ~127 | s | - |
| C3 (C-Br) | ~122 | s | - |
| Cα (CF₂) | ~118 | t | ¹J_CF ≈ 280-300 |
Interpretation:
-
Carbonyl Carbon (C=O): Appears in the expected region for a carboxylic acid (165-180 ppm).[16][17] The key feature is its splitting into a triplet due to two-bond coupling (²J_CF) with the two fluorine atoms.
-
Aromatic Carbons (C1-C6): Six distinct signals confirm the lack of symmetry. The carbon attached to bromine (C3) is seen at ~122 ppm. The ipso-carbon (C1), attached to the electron-withdrawing side chain, is shifted significantly downfield.
-
Quaternary Alpha-Carbon (Cα): This is the most characteristic signal. It appears as an intense triplet due to the very large one-bond coupling (¹J_CF) with the two directly attached fluorine atoms. This large coupling constant is a definitive indicator of a CF₂ group.[18] The high electronegativity of the fluorine atoms also shifts this carbon's resonance significantly.
Conclusion and Applications
This application note has detailed the protocols and interpretive framework for the complete ¹H and ¹³C NMR characterization of this compound. The key spectroscopic signatures—including the complex aromatic splitting patterns and the distinctive C-F coupling triplets in the ¹³C spectrum—provide unambiguous confirmation of its structure.
The methodologies described herein are broadly applicable to a wide range of fluorinated aromatic compounds. For professionals in drug development and materials science, mastering these techniques is essential for:
-
Structural Verification: Confirming the identity and purity of novel synthetic intermediates and final products.
-
Quality Control: Establishing a reliable spectroscopic fingerprint for batch-to-batch consistency.
-
Reaction Monitoring: Tracking the progress of reactions involving fluorinated moieties.
By providing both the "how" (protocols) and the "why" (causality), this guide serves as a practical resource for leveraging the full power of NMR spectroscopy in modern chemical research.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation . [Link]
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Scribd. NMR Sample Prep | PDF . [Link]
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University of Arizona. NMR Sample Preparation . [Link]
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RSC Publishing. Chapter 5: Acquiring 1 H and 13 C Spectra . [Link]
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Georgia Tech NMR Center. Small molecule NMR sample preparation . [Link]
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Organomation. NMR Sample Preparation: The Complete Guide . [Link]
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National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . [Link]
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National Institutes of Health (NIH). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections . [Link]
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Michigan State University. Basic Practical NMR Concepts: A Guide for the Modern Laboratory . [Link]
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ETH Zurich. 1D Acquisition . [Link]
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Boston University. Basic NMR Concepts . [Link]
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Semantic Scholar. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . [Link]
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ResearchGate. An Overview of Fluorine NMR . [Link]
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ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant . [Link]
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Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species . [Link]
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Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . [Link]
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ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants . [Link]
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University of Bath. 13C NMR Spectroscopy . [Link]
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NPTEL. 13C NMR spectroscopy • Chemical shift . [Link]
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Compound Interest. A guide to 13C NMR chemical shift values . [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts . [Link]
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University of Ottawa NMR Facility Blog. Chemical Exchange Agents to Simplify NMR Spectra . [Link]
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Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites . [Link]
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Nanalysis. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid . [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds . [Link]
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UPB Scientific Bulletin. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA . [Link]
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Oregon State University. 13C NMR Chemical Shifts . [Link]
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Chegg.com. interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid . [Link]
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University of Jyväskylä. NMR spectra 2-13C . [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . [Link]
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Mass Spectrometric Analysis of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid: An Application Note and Protocol
Introduction: The Analytical Imperative for Halogenated Phenylacetic Acid Derivatives
The compound 2-(3-Bromophenyl)-2,2-difluoroacetic acid belongs to a class of halogenated aromatic carboxylic acids that are of significant interest in pharmaceutical and agrochemical research. The unique combination of a brominated aromatic ring and a difluoroacetic acid moiety imparts specific chemical and biological properties, making it a valuable building block in the synthesis of novel bioactive molecules. Accurate and sensitive quantification of such compounds is crucial throughout the drug development and chemical synthesis pipeline, from metabolic studies to quality control of the final product.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1] This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing optimized protocols for sample preparation, LC-MS/MS analysis, and data interpretation. We will delve into the rationale behind the methodological choices, addressing the specific challenges posed by the analyte's chemical nature, such as its acidity and the presence of bromine and fluorine atoms.
Core Principles and Analytical Strategy
The analysis of this compound by LC-MS/MS necessitates a carefully considered analytical strategy. The acidic nature of the carboxylic acid group strongly suggests that negative ion electrospray ionization (ESI) will be the most effective ionization mode, promoting the formation of the deprotonated molecule, [M-H]⁻.[2] The presence of the bromine atom, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a clear marker for the molecular ion in a full scan mass spectrum.
Our strategy will focus on developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This approach offers high selectivity and sensitivity, which is essential for quantifying the analyte in complex matrices.[1] The workflow will encompass sample preparation to isolate the analyte, chromatographic separation to resolve it from potential interferences, and mass spectrometric detection using Multiple Reaction Monitoring (MRM) for precise quantification.
Experimental Workflow Overview
The overall experimental workflow for the analysis of this compound is depicted below. This process ensures the sample is appropriately prepared for introduction into the LC-MS/MS system and that the instrument is optimized for sensitive and specific detection.
Figure 1: A comprehensive workflow for the analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
For the analysis of this compound from complex matrices such as plasma or reaction mixtures, a solid-phase extraction (SPE) clean-up is recommended to remove interferences and concentrate the analyte.[3]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
0.1% Ammonium hydroxide in methanol
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the sample with a small amount of formic acid and load it onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the analyte with 5 mL of 0.1% ammonium hydroxide in methanol. The basic eluent neutralizes the acidic analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4] Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Method Development
Liquid Chromatography (LC) Parameters: A C18 reversed-phase column is a suitable choice for the separation of this moderately polar aromatic acid.[5][6]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for better retention on the C18 column.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS/MS. |
Mass Spectrometry (MS) Parameters: Given the acidic nature of the analyte, negative ion electrospray ionization is the preferred method.[2]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Promotes the formation of the [M-H]⁻ ion. |
| Capillary Voltage | -3.0 kV | A typical starting voltage for negative ESI, should be optimized for the specific instrument.[7] |
| Nebulizer Gas | 40 psi | Assists in the formation of a fine spray.[7] |
| Drying Gas Flow | 10 L/min | Facilitates desolvation of the droplets. |
| Drying Gas Temp. | 350 °C | Aids in solvent evaporation.[7] |
Protocol 3: Optimization of MS/MS Parameters and Proposed Fragmentation
To achieve the highest sensitivity and specificity, the MS/MS parameters for the analyte must be optimized. This involves selecting the precursor ion and identifying the most abundant and stable product ions upon collision-induced dissociation (CID).
Precursor Ion Selection: The precursor ion will be the deprotonated molecule, [M-H]⁻. Given the isotopic distribution of bromine, we expect to see a doublet of peaks of nearly equal intensity at m/z 249 and 251, corresponding to [C₈H₄⁷⁹BrF₂O₂]⁻ and [C₈H₄⁸¹BrF₂O₂]⁻. For quantification, the more abundant 79Br isotope is typically chosen.
Proposed Fragmentation Pathway: Based on the principles of mass spectrometric fragmentation of halogenated aromatic compounds and carboxylic acids, we propose the following fragmentation pathway for the [M-H]⁻ ion of this compound.
Figure 2: Proposed fragmentation of this compound in negative ESI.
The primary fragmentation is expected to be the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids, resulting in a fragment ion at m/z 205/207.[8] Another potential fragmentation is the loss of hydrogen fluoride (HF), yielding a fragment at m/z 229/231.
Collision Energy Optimization: The collision energy (CE) should be optimized to maximize the signal of the chosen product ion. This is typically done by infusing a standard solution of the analyte and ramping the collision energy while monitoring the intensity of the product ions. The CE that yields the highest intensity should be used for the quantitative method.[5]
Multiple Reaction Monitoring (MRM) Transitions: Based on the proposed fragmentation, the following MRM transitions would be suitable for quantification and confirmation:
| Transition | Purpose | Precursor Ion (m/z) | Product Ion (m/z) |
| MRM 1 | Quantification | 249 | 205 |
| MRM 2 | Confirmation | 251 | 207 |
| MRM 3 | Confirmation | 249 | 229 |
Protocol 4: Quantitative Analysis and Internal Standard Selection
For accurate quantification, the use of an internal standard (IS) is essential to correct for variations in sample preparation and instrument response.[9] An ideal internal standard is a stable isotope-labeled version of the analyte.[10]
Recommended Internal Standard: A suitable internal standard would be 13C₆-2-(3-bromophenyl)-2,2-difluoroacetic acid. This IS is chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, but is mass-shifted, preventing interference.
If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties and a different mass can be used.[10] A potential alternative could be 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
Calibration Curve and Quantification: A calibration curve should be prepared by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear regression analysis of the calibration curve will allow for the quantification of the analyte in unknown samples.
Conclusion and Field-Proven Insights
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. The protocols outlined herein are designed to be a starting point for method development and can be further optimized to meet the specific requirements of the user's laboratory and sample matrices.
Key considerations for successful analysis include:
-
Meticulous Sample Preparation: The cleanliness of the sample is paramount to avoid ion suppression and ensure reproducible results.
-
Optimization of ESI Parameters: Fine-tuning of the electrospray source parameters is critical for maximizing sensitivity.[11]
-
Confirmation of Fragmentation: While a likely fragmentation pathway is proposed, experimental verification through MS/MS experiments is a necessary step in method validation.
-
Appropriate Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification.
By following the detailed protocols and understanding the underlying scientific principles, researchers, scientists, and drug development professionals can confidently and accurately analyze this compound and similar halogenated compounds, thereby supporting advancements in their respective fields.
References
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available at: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Labnetwork. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Publications. Available at: [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. Available at: [Link]
-
High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. PubMed Central. Available at: [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
-
An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. Available at: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available at: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link] fragmentation
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]
-
-
Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. Available at: [Link]
-
-
Better ionization with pH optimization. Wiley Analytical Science. Available at: [Link]
-
2-(4-Bromophenyl)-2,2-difluoroacetic acid. HFC. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. ACS Publications. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Available at: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. Available at: [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]
-
Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support guide for the purification of 2-(3-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 885068-76-8). This document is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar fluorinated aromatic compounds. As a key building block in pharmaceutical and agrochemical synthesis, achieving high purity is critical for downstream success.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding the purification of this compound.
Q1: What is the most robust, first-pass purification technique for crude this compound?
A: For a typical crude reaction mixture, a combination of acid-base extraction followed by recrystallization is the most efficient and scalable initial approach. The carboxylic acid functionality is the key to this strategy. By washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated and selectively drawn into the aqueous layer as its water-soluble carboxylate salt. Neutral organic impurities (like unreacted starting materials or non-acidic byproducts) remain in the organic layer, which is then discarded. Subsequently, re-acidifying the aqueous layer with an acid like HCl will precipitate the purified product, which can then be isolated by filtration and further polished by recrystallization. This method is powerful for removing non-polar and neutral impurities.[2]
Q2: How do I select the best solvent for recrystallizing this compound?
A: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-4 °C). Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.
A good starting point is to screen a panel of solvents with varying polarities. Given the molecule's aromatic ring and polar carboxylic acid group, a binary solvent system often provides the necessary fine-tuning of solubility.
Scientist's Tip: A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers.[3] For this molecule, consider solvents that can interact with the carboxylic acid via hydrogen bonding.
| Solvent System Screened | Observation & Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can then be added dropwise as an anti-solvent until the solution becomes cloudy (the saturation point), then clarified with a few drops of ethanol before slow cooling. This is a very effective system for moderately polar compounds.[4] |
| Hexanes/Ethyl Acetate | A classic non-polar/polar mixture. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then add hexanes as the anti-solvent. This is excellent for removing more polar impurities that will remain in the ethyl acetate-rich phase. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. Toluene's higher boiling point allows for a wide solubility differential upon cooling. |
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This usually happens when the solution is too concentrated or cooled too quickly. The oil often traps impurities, defeating the purpose of recrystallization.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the primary solvent (10-20% more) to reduce the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
Q4: When should I opt for column chromatography instead of recrystallization?
A: Column chromatography is necessary when dealing with impurities that have very similar solubility profiles to the target compound, making separation by recrystallization ineffective. This is often the case with:
-
Positional Isomers: For example, contamination with 2-(2-bromophenyl)- or 2-(4-bromophenyl)-2,2-difluoroacetic acid.[5][6]
-
Structurally Similar Byproducts: Impurities where a minor functional group is different but the overall polarity is nearly identical.
Chromatography offers a different separation mechanism (differential adsorption to a stationary phase) that can resolve these challenging mixtures.
Q5: For column chromatography, should I use normal-phase (silica gel) or reversed-phase (C18)?
A: While normal-phase can be used, reversed-phase (C18) chromatography is generally superior for polar carboxylic acids like this one. [7]
-
Normal-Phase (Silica Gel): Carboxylic acids are notorious for "streaking" or tailing on silica due to strong, non-specific binding to the acidic silanol groups. This leads to poor separation and low recovery. While this can be mitigated by adding a small percentage (0.1-1%) of acetic or formic acid to the mobile phase, it is often less effective than reversed-phase.
-
Reversed-Phase (C18): This is the preferred method. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). To ensure sharp, symmetrical peaks, a modifier like 0.1% trifluoroacetic acid (TFA) is typically added to the mobile phase.[7] The TFA protonates the carboxylate, suppressing its ionization and leading to consistent retention and excellent peak shape.
Part 2: Troubleshooting Guide
| Problem | Symptoms | Probable Causes | Recommended Solutions |
| Low Purity After One Recrystallization | NMR or HPLC analysis shows significant remaining impurities (>5%). | 1. Inappropriate solvent choice, leading to co-crystallization of impurities.2. Solution was cooled too rapidly, trapping impurities.3. The crude material is too impure (>15% impurities) for a single recrystallization to be effective. | 1. Re-screen for a more selective solvent system (see FAQ 2).2. Perform a second recrystallization on the obtained solid.3. First, perform an acid-base extraction to remove a different class of impurities, then recrystallize. |
| Poor Recovery / Low Yield | The final mass of the purified product is significantly lower than expected. | 1. The compound has moderate solubility in the cold recrystallization solvent.2. Too much solvent was used during recrystallization.3. Product was lost during transfers or filtration.4. During acid-base extraction, the aqueous layer was not acidified sufficiently (pH should be <2) to precipitate all the product. | 1. Cool the recrystallization mixture for a longer period or to a lower temperature.2. Reduce the volume of the mother liquor by evaporation and cool again to recover a second crop of crystals (note: this crop may be less pure).3. Ensure complete precipitation by checking the pH with litmus paper or a pH meter before filtration. |
| Persistent Impurity in Chromatography | A specific impurity peak co-elutes or remains very close to the product peak despite optimizing the gradient. | 1. The impurity is a very closely related isomer.2. The mobile phase modifier is not optimal.3. The column is overloaded. | 1. Switch separation mode (e.g., from RP-HPLC to normal phase, or vice-versa).2. For RP-HPLC, try a different acidic modifier (e.g., formic acid instead of TFA) as this can alter selectivity.[8][9]3. Reduce the amount of material loaded onto the column. Use a longer column or a stationary phase with a different selectivity. |
| Product is a Gummy Solid or Oil | The final isolated product is not a free-flowing solid. | 1. Residual solvent is trapped in the solid.2. The product has a low melting point.3. Presence of impurities that depress the melting point. | 1. Dry the product under high vacuum for an extended period, possibly with gentle heating.2. Triturate the gummy solid with a non-polar solvent like cold hexanes to induce solidification and wash away non-polar impurities. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol assumes you have ~5g of crude material containing your target acid and neutral organic impurities.
-
Dissolution: Dissolve the crude material (~5 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL) in a separatory funnel.
-
Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently at first to release the CO₂ gas that evolves, venting frequently. Once the pressure subsides, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be organic (ethyl acetate) or the bottom layer (dichloromethane). The aqueous layer contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another 50 mL portion of NaHCO₃ solution to the organic layer, shake, and combine this second aqueous extract with the first.
-
Discard Organics: The remaining organic layer, containing neutral impurities, can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring. Your product will begin to precipitate as a white solid. Continue adding acid until gas evolution ceases and the pH of the solution is ~1-2 (check with pH paper).
-
Isolation: Stir the cold slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Allow the solid to pull dry on the filter for 15-20 minutes, then transfer it to a watch glass to air dry or place it in a vacuum oven for final drying.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This is a general guide for purifying 100-500 mg of material that has already undergone extraction but still contains closely related impurities.
-
Sample Preparation: Dissolve the material in a minimal amount of a strong solvent like methanol or DMF. Adsorb this solution onto a small amount of C18 silica (slurry loading) and evaporate the solvent to dryness. This dry-loading technique prevents solvent effects and improves resolution.
-
System Preparation:
-
Stationary Phase: Select a C18 reversed-phase flash column appropriately sized for your sample mass.
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
-
Elution Method:
-
Equilibrate the column with 5-10% B in A.
-
Load the dried sample onto the column.
-
Run a linear gradient, for example, from 10% B to 90% B over 15-20 column volumes. The exact gradient will depend on the polarity of the impurities and should be optimized using analytical HPLC first.[7]
-
-
Fraction Collection: Collect fractions based on the UV detector response (monitoring at ~254 nm is typical for the aromatic ring).
-
Analysis & Isolation: Analyze the fractions containing your product by TLC or HPLC to identify the pure fractions. Combine the pure fractions and remove the acetonitrile/water by rotary evaporation to yield the purified product. A final lyophilization step may be required to remove residual water.
Part 4: Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial analysis of your crude product.
Caption: Decision tree for selecting a purification strategy.
References
- The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. (n.d.).
-
Analysis of perfluorinated carboxylic acids in soils II: optimization of chromatography and extraction. (2008). Journal of Chromatography A. [Link]
-
2-Bromo-2,2-difluoroacetic acid. (n.d.). PubChem. [Link]
-
Specifications of this compound. (n.d.). Capot Chemical. [Link]
-
Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2020). ResearchGate. [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Large-Scale Preparation of Oppolzer's Glycylsultam. (2019). Organic Syntheses. [Link]
-
Substances yield after recrystallization from different solvents. (2018). ResearchGate. [Link]
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). Journal of Analytical Methods in Chemistry. [Link]
-
Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Patsnap Eureka. [Link]
- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.).
-
A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. (2017). ResearchGate. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules. [Link]
Sources
- 1. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1375472-90-4 Cas No. | 2-(2-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]
- 6. 2-(4-Bromophenyl)-2,2-difluoroacetic Acid | 913574-93-3 [sigmaaldrich.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The protocols and insights provided herein are grounded in established chemical principles and aim to ensure both the accuracy and efficiency of your experimental work.
I. Introduction to the Synthesis and Potential Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of impurities that can complicate purification and impact the quality of the final product. This guide focuses on two common synthetic strategies: the Reformatsky reaction and the Grignard reaction, followed by hydrolysis. We will explore the common impurities associated with each step and provide practical solutions for their mitigation and analysis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
A. Issues Related to the Reformatsky Reaction Route
The Reformatsky reaction offers a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the difluoroacetic acid moiety.[1][2][3][4] A typical approach involves the reaction of an activated metal, such as zinc, with an α-haloester, like ethyl bromodifluoroacetate, to form an organozinc intermediate which then reacts with an aldehyde, in this case, 3-bromobenzaldehyde.[1][3]
Question 1: My Reformatsky reaction is sluggish or fails to initiate. What are the possible causes and how can I fix this?
Answer:
Failure to initiate a Reformatsky reaction is a common issue often related to the quality of the reagents and the reaction conditions.
-
Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents its reaction with ethyl bromodifluoroacetate.
-
Solution: Activate the zinc prior to use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, a small crystal of iodine can be added to the reaction mixture to etch the zinc surface.
-
-
Wet Reagents or Glassware: Organozinc reagents are sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure the 3-bromobenzaldehyde and ethyl bromodifluoroacetate are dry.
-
-
Low Reaction Temperature: While the reaction should be controlled to prevent side reactions, a temperature that is too low can hinder initiation.
-
Solution: Gentle heating with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Question 2: My reaction mixture has turned dark and I see the formation of multiple products by TLC analysis. What are the likely side reactions?
Answer:
The formation of multiple products suggests that side reactions are occurring. In the context of the Reformatsky reaction with 3-bromobenzaldehyde and ethyl bromodifluoroacetate, the following side reactions are plausible:
-
Wurtz-type Coupling: The organozinc intermediate can react with another molecule of ethyl bromodifluoroacetate to form ethyl 2,2,3,3-tetrafluorosuccinate.
-
Aldol Condensation of the Aldehyde: Under certain conditions, 3-bromobenzaldehyde can undergo self-condensation.
-
Dehydration of the Product: The initial product of the Reformatsky reaction is a β-hydroxy ester. This can undergo dehydration under acidic or thermal conditions to yield ethyl 2-(3-bromophenyl)-2-fluoroacrylate.
To minimize these side reactions, it is crucial to maintain a controlled temperature and to add the aldehyde slowly to the pre-formed organozinc reagent.
Diagram: Proposed Reformatsky Reaction Pathway and Potential Impurities
Caption: Synthetic pathway via Reformatsky reaction and common impurities.
B. Issues Related to the Grignard Reaction Route
An alternative approach involves the formation of a Grignard reagent from 3-bromoanisole (as a protecting group for the phenol that can be later cleaved) or a similar protected 3-bromophenol, followed by reaction with a suitable electrophile like diethyl oxalate or ethyl bromodifluoroacetate. A more direct route would be the reaction of 3-bromophenylmagnesium bromide with carbon dioxide, although this can be challenging with difluoroacetate precursors.[5][6]
Question 3: I am attempting a Grignard reaction and my yield is consistently low. What are the common pitfalls?
Answer:
Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent, which can lead to several side reactions.
-
Reaction with Moisture or Protic Solvents: Grignard reagents are extremely sensitive to water and other protic sources, which will quench the reagent.[6]
-
Solution: As with the Reformatsky reaction, all glassware must be rigorously dried, and anhydrous solvents are essential. The reaction should be conducted under a dry, inert atmosphere.
-
-
Wurtz Coupling: The Grignard reagent can couple with the starting aryl halide.
-
Solution: Slow addition of the aryl halide to the magnesium turnings can help to minimize this side reaction.
-
-
Enolization of the Carbonyl Compound: If the electrophile is an enolizable carbonyl compound, the Grignard reagent can act as a base, leading to deprotonation rather than nucleophilic addition.
-
Solution: This is less of a concern with non-enolizable electrophiles like CO2 or diethyl oxalate. If using an enolizable ketone or ester, consider using a less sterically hindered Grignard reagent or a different synthetic route.
-
Question 4: After quenching my Grignard reaction with CO2, I am isolating a significant amount of a neutral byproduct. What could this be?
Answer:
The formation of a neutral byproduct after CO2 quench suggests a side reaction of the Grignard reagent. A likely candidate is the formation of a biphenyl derivative from the coupling of two Grignard reagent molecules or the reaction of the Grignard reagent with unreacted 3-bromophenyl starting material. Another possibility is the formation of a tertiary alcohol if the Grignard reagent reacts with the initially formed carboxylate.
To avoid this, ensure a low reaction temperature during the formation of the Grignard reagent and during its reaction with the electrophile. Also, ensure that the CO2 is added in excess and that the reaction is efficiently quenched.
Diagram: Grignard Reaction Pathway and Potential Side Products
Caption: Synthetic pathway via Grignard reaction and common impurities.
C. Issues Related to the Hydrolysis Step
The final step in many synthetic routes to this compound is the hydrolysis of an ester or amide precursor.[5][7][8]
Question 5: My hydrolysis is incomplete, and I am left with a mixture of the starting material and the desired carboxylic acid. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, particularly with sterically hindered esters or amides.
-
Insufficient Reaction Time or Temperature: Hydrolysis, especially of amides, can be slow.[5][8]
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction by TLC or HPLC is crucial to determine when the reaction is complete.
-
-
Inadequate Concentration of Acid or Base: The concentration of the acid or base catalyst is critical for efficient hydrolysis.
-
Solution: Increase the concentration of the acid or base. For base-catalyzed hydrolysis, using a stronger base like potassium hydroxide instead of sodium hydroxide can sometimes be more effective.
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction medium, the hydrolysis will be slow and incomplete.
-
Solution: Consider using a co-solvent to improve solubility. For example, a mixture of water and a water-miscible organic solvent like THF or dioxane can be used.
-
Question 6: During my acidic hydrolysis, I am observing the formation of a new, unexpected byproduct. What could it be?
Answer:
Under strong acidic conditions and elevated temperatures, side reactions can occur. One possibility is the decarboxylation of the final product, which would lead to the formation of 1-bromo-3-(difluoromethyl)benzene. Another potential side reaction is the acid-catalyzed dehydration of any remaining β-hydroxy ester intermediate from the Reformatsky reaction, leading to the corresponding α,β-unsaturated ester.
To avoid these side reactions, it is advisable to use the mildest possible conditions that still allow for complete hydrolysis. Careful monitoring of the reaction progress is essential.
III. Analytical Characterization and Impurity Profiling
Accurate characterization of the final product and the identification of any impurities are critical for ensuring the quality of the synthesized this compound.
A. Recommended Analytical Techniques
| Technique | Purpose | Expected Observations for the Product | Potential Impurities Detected |
| ¹H NMR | Structural elucidation and purity assessment. | Aromatic protons in the 7-8 ppm region, with characteristic splitting patterns. A singlet or triplet for the α-proton (if present) and a broad singlet for the carboxylic acid proton. | Signals from unreacted starting materials (e.g., aldehyde proton around 10 ppm), and aromatic signals from biphenyl byproducts.[9][10] |
| ¹⁹F NMR | Confirmation of the difluoro moiety and detection of fluorine-containing impurities. | A singlet for the -CF₂- group. The chemical shift will be characteristic of a difluoroacetic acid derivative.[9][11] | Signals from unreacted ethyl bromodifluoroacetate, or other fluorinated byproducts.[9][11] |
| HPLC-MS | Purity assessment and identification of impurities by mass-to-charge ratio. | A major peak corresponding to the mass of the desired product. | Detection of impurities at low levels, including those with similar retention times to the main product. The mass spectrometer can help in identifying their molecular weights.[12][13] |
| FT-IR | Functional group analysis. | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹). | Absence of aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) or ester C=O stretch (around 1735 cm⁻¹). |
B. Experimental Protocols for Analysis
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol). A typical gradient could be starting from 95:5 water:acetonitrile to 5:95 over 20 minutes. The use of fluorinated carboxylic acids as ion-pairing reagents can improve peak shape.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or a diode array detector to obtain UV spectra of all peaks.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A typical spectrum is acquired at 400 MHz or higher for better resolution.
-
¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds. The spectrum is typically acquired with proton decoupling.[9][11]
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: The purification method will depend on the nature of the impurities. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often effective for removing less polar impurities. If impurities are very similar in polarity to the product, column chromatography on silica gel may be necessary.
Q2: How can I confirm the identity of an unknown impurity?
A2: The best approach is to use a combination of analytical techniques. HPLC-MS can provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can give the elemental composition. If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can be used for structural elucidation.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Grignard reagents are pyrophoric and react violently with water. All reactions should be carried out under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use other brominated aromatic compounds in these reactions?
A4: The protocols described here can likely be adapted for other brominated aromatic aldehydes or halides. However, the reactivity may vary depending on the other substituents on the aromatic ring. Electron-donating groups can facilitate the formation of Grignard reagents, while electron-withdrawing groups can make the aldehyde more reactive in the Reformatsky reaction.
V. References
-
JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. Retrieved from --INVALID-LINK--
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from --INVALID-LINK--
-
Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. --INVALID-LINK--
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from --INVALID-LINK--
-
Pearson+. (2024, March 26). The Reformatsky reaction is an addition reaction in which an orga... Study Prep. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
Fluorine notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). Methods of Analysis for Fluorine. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from --INVALID-LINK--
References
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. magritek.com [magritek.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing troubleshooting guides and detailed protocols grounded in established chemical principles.
Synthetic Overview
The most common and reliable pathway to synthesize this compound involves a two-step process. First, a Reformatsky reaction is employed to couple 3-bromobenzaldehyde with an ethyl bromodifluoroacetate equivalent, forming the intermediate ester, ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid product.
This guide is structured to address potential issues at each stage of this workflow.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: The Reformatsky Reaction
The Reformatsky reaction involves the insertion of a metal, typically zinc, into the carbon-halogen bond of an α-haloester to create an organozinc intermediate, which then adds to a carbonyl group.[1] The difluoro-variant is a powerful tool for creating α,α-difluorinated carbonyl compounds.[2][3]
Question: My Reformatsky reaction fails to initiate. What are the common causes and how can I fix this?
Answer: Failure to initiate is the most common problem and is almost always related to the quality and activation of the zinc metal.
-
Cause 1: Inactive Zinc Surface: Commercial zinc dust or turnings are often coated with a passivating layer of zinc oxide (ZnO), which prevents the metal from reacting with ethyl bromodifluoroacetate.
-
Solution: Zinc Activation. The zinc must be activated immediately before use. Common activation methods include washing with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and finally anhydrous ether before drying under vacuum. Alternatively, treating the zinc with trimethylsilyl chloride (TMSCl) in an anhydrous solvent like THF can be highly effective.[4]
-
-
Cause 2: Presence of Water: The organozinc intermediate (the Reformatsky reagent) is highly moisture-sensitive. Any water in the reaction will protonate and destroy the reagent as it forms.
-
Solution: Rigorous Anhydrous Conditions. All glassware must be flame-dried or oven-dried thoroughly. Solvents (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Starting materials should be anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 3: Impure Reagents: Impurities in the 3-bromobenzaldehyde or ethyl bromodifluoroacetate can quench the reaction.
-
Solution: Reagent Purification. If you suspect impurities, consider purifying the aldehyde by distillation or recrystallization. Ensure the ethyl bromodifluoroacetate is of high purity.
-
Question: The yield of my ester, ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, is consistently low. How can I optimize it?
Answer: Low yields often stem from incomplete reaction, side reactions, or poor work-up. Assuming the reaction initiated successfully, consider the following points.
Caption: Troubleshooting logic for low yield in the Reformatsky reaction.
-
Slow Addition: The 3-bromobenzaldehyde should be added slowly to the mixture of zinc and ethyl bromodifluoroacetate. This maintains a low concentration of the aldehyde, favoring its reaction with the organozinc reagent over side reactions.
-
Temperature Control: The reaction is typically initiated at room temperature or with gentle heating, but it can be exothermic. After initiation, maintaining a controlled temperature (e.g., 40-50 °C or gentle reflux in THF) is crucial for driving the reaction to completion without promoting side product formation.
-
Reaction Monitoring: Do not rely solely on time. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion.
-
Stoichiometry: Ensure the correct stoichiometry. Typically, a slight excess of zinc (1.2-1.5 eq) and ethyl bromodifluoroacetate (1.1-1.3 eq) relative to the aldehyde is used to ensure complete consumption of the more valuable starting material.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Zinc | 1.2 eq, unactivated | 1.5 eq, freshly activated | Ensures a highly reactive surface and drives the reaction forward.[4] |
| Solvent | Anhydrous THF | Freshly distilled THF | Removes peroxide and water inhibitors. |
| Addition | Aldehyde added in one portion | Aldehyde added dropwise over 30-60 min | Minimizes dimerization and other side reactions. |
| Temperature | Room Temperature | 50 °C after initiation | Provides sufficient energy to overcome the activation barrier for complete conversion. |
Part 2: Hydrolysis (Saponification)
This step converts the intermediate ester into the desired carboxylic acid. While seemingly straightforward, incomplete reactions and difficult work-ups can significantly reduce the overall yield.
Question: My hydrolysis reaction is incomplete, and I recover starting ester after work-up. How can I ensure full conversion?
Answer: Incomplete hydrolysis is usually due to insufficient base, time, or temperature, or due to phase-transfer limitations.
-
Cause 1: Stoichiometry and Base Strength: One equivalent of base (e.g., NaOH or LiOH) is required stoichiometrically. However, an excess is recommended to ensure the reaction goes to completion.
-
Solution: Use 2-3 equivalents of base. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in mixed solvent systems like THF/water due to its better solubility.
-
-
Cause 2: Phase-Transfer Issues: The organic ester has low solubility in the aqueous base. The reaction occurs at the interface of the two phases, which can be slow.
-
Solution: Use a co-solvent system. A mixture of THF and water (e.g., 2:1 or 3:1 v/v) creates a homogeneous solution, dramatically increasing the reaction rate. Methanol/water is another common system.[5]
-
-
Cause 3: Insufficient Time/Temperature: Saponification of sterically hindered esters can be slow at room temperature.
-
Solution: Heat the reaction mixture. Refluxing for several hours (2-6 hours) is often necessary for complete conversion. Again, monitor the reaction by TLC until no starting material is visible.
-
Question: The work-up is problematic. I'm getting a messy emulsion during the acid wash, leading to poor recovery. What's the best procedure?
Answer: Emulsion formation is common during the acidification step when converting the carboxylate salt back to the free acid.
-
Step 1: Solvent Removal. After the reaction is complete, remove the organic solvent (THF or methanol) using a rotary evaporator. This leaves an aqueous solution of the carboxylate salt.
-
Step 2: Aqueous Wash. Dilute the residue with water and perform a wash with a non-polar organic solvent like ether or ethyl acetate. This crucial step removes any unreacted starting ester and non-polar impurities, which are often the cause of emulsions. Discard the organic layer.
-
Step 3: Careful Acidification. Cool the remaining aqueous layer in an ice bath. Slowly add concentrated HCl or H₂SO₄ with vigorous stirring until the pH is ~1-2. The carboxylic acid product will precipitate as a solid or an oil.
-
Step 4: Extraction. Extract the acidified aqueous layer multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The multiple extractions ensure complete recovery of the product.
-
Step 5: Final Wash and Drying. Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Reformatsky reaction in this synthesis?
The reaction begins with the oxidative insertion of activated zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc compound known as a Reformatsky reagent.[1] This reagent is essentially a zinc enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting intermediate is a zinc alkoxide, which, upon acidic work-up, is protonated to yield the β-hydroxy ester. This intermediate often dehydrates under the work-up conditions or upon gentle heating to give the final α,β-unsaturated product, though in the case of difluoro compounds, the hydroxylated product can sometimes be isolated.
Q2: Are there viable alternative synthetic routes?
Yes, other methods exist, though the Reformatsky reaction is common. One alternative involves a Friedel-Crafts reaction using a suitable difluoroacetylating agent on bromobenzene, but this can suffer from regioselectivity issues and harsh conditions.[6] Another approach could involve the difluoromethylation of a 3-bromophenyl precursor, potentially using transition-metal catalysis, but these reagents can be expensive or difficult to handle.[7] For most lab-scale syntheses, the Reformatsky approach offers a good balance of reliability and accessibility of starting materials.
Q3: What are the critical safety precautions for this synthesis?
-
Ethyl bromodifluoroacetate: This is a lachrymator and is corrosive. Handle it only in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[8]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always test for peroxides before distilling and never distill to dryness.
-
Zinc Activation: Activation with HCl is corrosive. The reaction can be vigorous and produce hydrogen gas, which is flammable.
-
Acid/Base Handling: Concentrated acids and bases are highly corrosive. Use caution during the hydrolysis work-up, especially during the acidification step which is exothermic.
Q4: How can I best purify the final this compound?
The crude product obtained after work-up is often an oil or a semi-solid.
-
Recrystallization: If the crude product is solid or can be induced to solidify, recrystallization is the preferred method for purification. A solvent system of hexanes and ethyl acetate or toluene can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purification by silica gel column chromatography is necessary. A mobile phase gradient of ethyl acetate in hexanes (often with 1% acetic acid added to prevent tailing) is typically effective for eluting the carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of nitrogen.
-
Reagents: To the flask, add activated zinc dust (1.5 eq) and anhydrous THF.
-
Initiation: In a separate flask, prepare a solution of 3-bromobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF. Add ~10% of this solution to the zinc suspension. The reaction mixture may need to be gently warmed (e.g., with a heat gun) until an exothermic reaction is observed and the solution turns cloudy.
-
Addition: Once the reaction is initiated, add the remaining aldehyde/ester solution dropwise from the dropping funnel over 1 hour, maintaining a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at 50 °C for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Protocol 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask, dissolve the crude ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (1.0 eq) in a 3:1 mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 60-70 °C) and stir for 4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Solvent Removal: Cool the reaction to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove non-polar impurities. Discard the ether layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of 2M HCl. The product should precipitate or form an oil.
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final acid product.[5]
References
-
ResearchGate. Optimization of reaction conditions for Reformatsky reaction with N-(4-methoxybenzylidene)aniline 1a and bromodifluoroacetamide 2a. Available from: [Link]
-
Fürstner, A. (1989). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Braun, M. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. Available from: [Link]
- Patsnap Eureka. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
-
Wikipedia. Ethyl bromodifluoroacetate. Available from: [Link]
-
ResearchGate. Preparation of the difluoro-Reformatsky reagent 9 and Schlenk-type equilibrium. Available from: [Link]
- Google Patents. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.
- Google Patents. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- Google Patents. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
- Google Patents. CN106397186A - Preparation method of ethyl bromodifluoroacetate.
-
Sato, K., et al. (2015). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Available from: [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available from: [Link]
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective. Available from: [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available from: [Link]
-
PMC - NIH. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Available from: [Link]
-
PMC - NIH. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Available from: [Link]
-
Reddit. confusion about fatty acid synthesis. Available from: [Link]
-
ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Available from: [Link]
-
Khan Academy. Fatty Acid Synthesis - Part II. Available from: [Link]
-
RSC Publishing. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Available from: [Link]
Sources
- 1. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively. The following sections are structured as a series of troubleshooting questions and FAQs, addressing common challenges from precursor synthesis to final product purification.
Section 1: Synthesis of the Ester Precursor, Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate
The most prevalent route to the target acid involves the initial synthesis of its ethyl ester. This is typically achieved via a copper-catalyzed cross-coupling reaction between an aryl halide and a difluoroacetate reagent, such as ethyl 2-bromo-2,2-difluoroacetate or a related equivalent.[1] Success in this stage is critical for the overall efficiency of the synthesis.
Caption: General workflow for the synthesis of the ester precursor.
Troubleshooting Guide: Ester Synthesis
Question 1: My reaction shows very low conversion of the 3-bromoaryl starting material. What are the likely causes?
Answer: This is a common issue often traced back to reagent and reaction environment integrity. Consider the following critical factors:
-
Catalyst Activity: Copper catalysts, particularly Cu(I) species, are sensitive to oxidation. If you are using a Cu(I) salt like CuI, ensure it is pure and has not been excessively exposed to air. Using freshly purchased or properly stored catalyst is paramount.
-
Reagent Purity: The quality of your ethyl 2-bromo-2,2-difluoroacetate is crucial. Impurities can chelate the copper catalyst or participate in side reactions.[2][3] It is advisable to use freshly distilled or high-purity commercial reagent.
-
Atmospheric Control: These coupling reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout. Air can oxidize the active catalytic species, halting the reaction.
-
Solvent Anhydrousness: Moisture is detrimental. Water can react with the organometallic intermediates and deactivate the catalyst. Use freshly distilled, anhydrous solvents. Even seemingly minor amounts of water can significantly reduce yields.[4]
-
Temperature: Ensure the reaction is being conducted at the optimal temperature cited in the literature for your specific catalyst/ligand system. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause catalyst decomposition and byproduct formation.
Question 2: I'm observing a significant amount of a nonpolar byproduct that appears to be a homocoupled biphenyl derivative. Why is this happening and how can I prevent it?
Answer: The formation of a biaryl byproduct (e.g., 3,3'-dibromobiphenyl) is a classic side reaction in copper-catalyzed cross-coupling reactions. This occurs when the organometallic intermediate reacts with another molecule of the aryl halide instead of the intended difluoroacetate reagent.
-
Causality: This side reaction becomes competitive when the rate of the desired cross-coupling is slow. This can be due to low reactivity of the nucleophilic partner or suboptimal catalyst performance. High concentrations of the aryl halide can also favor this pathway.
-
Mitigation Strategies:
-
Ligand Choice: The addition of a suitable ligand (e.g., a phenanthroline or bipyridine derivative) can often accelerate the desired cross-coupling pathway, kinetically outcompeting the homocoupling side reaction.
-
Controlled Addition: Instead of adding all the aryl halide at the beginning, consider a slow addition of the aryl halide to the reaction mixture containing the catalyst and the difluoroacetate reagent. This keeps the instantaneous concentration of the aryl halide low, disfavoring the homocoupling reaction.
-
Temperature Optimization: Lowering the reaction temperature slightly may reduce the rate of homocoupling more than the desired reaction. A careful temperature screen is recommended.
-
Section 2: Hydrolysis of the Ester to the Final Acid
The final step, the saponification of the ethyl ester to the carboxylic acid, appears straightforward but is the primary source of a critical impurity: the decarboxylated byproduct. Careful control of reaction conditions during both the hydrolysis and the subsequent acidic workup is essential for achieving high purity.[5]
Caption: Purification workflow for isolating the target acid.
Question 2: What analytical methods are best for monitoring reaction progress and confirming the final product's identity and purity?
Answer: A combination of techniques is recommended for robust analysis:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can easily visualize the consumption of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Will confirm the aromatic substitution pattern and the absence of the ethyl group after hydrolysis.
-
¹⁹F NMR: A singlet peak will be characteristic of the -CF₂- group. The chemical shift will confirm the structure, and its integration relative to a standard can be used for quantitative analysis (qNMR).
-
¹³C NMR: Will show the characteristic carbon signals, including the triplet for the -CF₂- carbon due to C-F coupling.
-
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. An area-percent purity can be calculated, and it can effectively separate the desired acid from starting materials and byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
References
-
Pooput, C., et al. (2019). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry. Available at: [Link]
-
Oishi, M., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563. Available at: [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Harsanyi, A., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1213–1219. Available at: [Link]
- US Patent US9120740B2. (2015). Method for preparing difluoroacetic acid. Google Patents.
-
Organic Syntheses Procedure. Large-Scale Preparation of Oppolzer's Glycylsultam. Available at: [Link]
-
Sharts, C. M., & Shreeve, J. M. (2003). The Asymmetric Difluoro-Reformatsky Reaction. Journal of Fluorine Chemistry, 124(1), 1-10. Available at: [Link]
-
Shunn, T., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences, 22(19), 10499. Available at: [Link]
- Patsnap Eureka. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
stability and storage conditions for 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support guide for 2-(3-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 885068-76-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and provide troubleshooting guidance to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers also recommend refrigeration (4°C) for long-term storage.[4] The key is to prevent exposure to moisture and incompatible substances.[5]
Q2: I've noticed some degradation of the compound in my experiments. What are the likely causes?
A2: Degradation of this compound is often linked to improper storage or handling. The primary culprits are exposure to moisture and contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Under fire conditions, hazardous decomposition products like carbon oxides, hydrogen bromide, and hydrogen fluoride can form.[2]
Q3: Is this compound sensitive to light or air?
A3: While the available safety data sheets do not specifically mention light sensitivity, it is a general best practice for long-term storage of complex organic molecules to keep them in amber or opaque containers to minimize potential light-induced degradation. The compound should be stored in a tightly closed container to prevent exposure to air and moisture.[1][2]
Q4: What are the recommended solvents for dissolving this compound?
A4: While specific solubility data is not extensively detailed in the provided search results, fluorinated carboxylic acids are generally soluble in a range of organic solvents. Common solvents for similar compounds include methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). It is crucial to use anhydrous solvents to avoid introducing moisture, which can lead to degradation. Always perform a small-scale solubility test before preparing a stock solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound is stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1][2][5] Consider aliquoting the compound upon receipt to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture. |
| Change in physical appearance (e.g., color, clumping) | Absorption of moisture. | Discard the compromised batch and use a fresh, properly stored sample. Ensure that storage containers are appropriate and securely sealed. |
| Low yield in a reaction | Incompatibility with reaction conditions or reagents. | Review the reaction scheme for any incompatible materials, such as strong oxidizing agents or acids.[5] Ensure all reagents and solvents are anhydrous. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, with a focus on maintaining its stability.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, methanol)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
-
Analytical balance
-
Volumetric flask
-
Spatula
Procedure:
-
Work in a controlled environment: Perform all steps in a chemical fume hood to ensure adequate ventilation.[6]
-
Equilibrate the compound: If stored refrigerated, allow the container of this compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weigh the compound: Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolve the compound: Add the weighed compound to the volumetric flask. Add a portion of the anhydrous solvent and gently swirl to dissolve the solid.
-
Bring to volume: Once the solid is completely dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically refrigerated).
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place. Refrigeration (4°C) is recommended for long-term storage. | [1][2][4] |
| Moisture | Avoid moisture. Store in a tightly closed container. | [2][5] |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents. | [5] |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate PPE. | [1][6] |
| Hazardous Decomposition | Carbon oxides, hydrogen bromide, hydrogen fluoride (under fire conditions). | [2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for the synthesis and optimization of 2-(3-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. The unique electronic properties imparted by the gem-difluoro group make this compound a valuable intermediate in medicinal and agrochemical research.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the popular Reformatsky reaction approach.
Question: My Reformatsky reaction is showing low or no conversion of the starting material, 3-bromo-benzaldehyde. What are the potential causes and how can I resolve this?
Answer:
Low conversion in a Reformatsky reaction involving ethyl bromodifluoroacetate is a frequent challenge. The root cause often lies in the activation of the zinc metal, the quality of reagents, or the reaction conditions. Let's break down the potential issues and their solutions:
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Insufficient Zinc Activation: The success of the Reformatsky reaction hinges on the generation of the organozinc reagent (a zinc enolate).[3] This requires a clean, active zinc surface. Commercial zinc dust can have a passivating layer of zinc oxide that inhibits the reaction.
-
Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and finally dry ether or THF. Another effective method is the use of trimethylsilyl chloride (TMSCl) as an activator in the reaction mixture.[4]
-
-
Poor Quality of Reagents and Solvents: The Reformatsky reaction is sensitive to moisture. Water will quench the organozinc reagent as it forms.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents; it is recommended to use freshly distilled solvents or solvents from a solvent purification system. Ensure the 3-bromobenzaldehyde and ethyl bromodifluoroacetate are of high purity and dry.
-
-
Suboptimal Reaction Temperature: The reaction initiation can be sluggish at low temperatures, while high temperatures can lead to side reactions and decomposition of the Reformatsky reagent.
-
Solution: Gentle heating (typically 40-50 °C) is often required to initiate the reaction. The use of sonication can also be beneficial in initiating the reaction at a lower temperature.[3] Once the reaction has started (often indicated by a color change or gentle refluxing), the temperature should be carefully controlled.
-
Question: I'm observing the formation of significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
Side reactions can significantly reduce the yield of the desired product. The most common byproducts in this synthesis are:
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Wurtz-type Coupling Product: This results from the coupling of two molecules of the Reformatsky reagent, leading to the formation of ethyl 2,2,3,3-tetrafluorosuccinate.
-
Solution: Add the ethyl bromodifluoroacetate slowly to the reaction mixture containing the activated zinc and the aldehyde. This maintains a low concentration of the organozinc reagent and favors its reaction with the aldehyde over self-coupling.
-
-
Products from Aldehyde Self-Condensation: Under certain conditions, especially if a strong base is present or generated, the aldehyde can undergo self-condensation reactions.
-
Solution: Ensure the reaction is carried out under neutral or slightly acidic work-up conditions. The slow addition of the haloester, as mentioned above, also helps to mitigate this.
-
-
Dehalogenated Starting Material: The bromine on the aromatic ring can sometimes be reduced, though this is less common under standard Reformatsky conditions.
-
Solution: Avoid excessively harsh reaction conditions or the use of overly reactive metals. Ensure the reaction is worked up promptly once complete.
-
Question: The hydrolysis of the ester to the carboxylic acid is incomplete. How can I improve the yield of the final acid product?
Answer:
The saponification of the sterically hindered gem-difluoro ester can be challenging.
-
Insufficient Hydrolysis Time or Temperature: The reaction may require more forcing conditions than a simple ester hydrolysis.
-
Solution: Increase the reaction time and/or temperature. Refluxing in a mixture of ethanol and aqueous sodium hydroxide or potassium hydroxide is a common method. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.
-
-
Phase Transfer Issues: If a biphasic system is used for hydrolysis, inefficient mixing can slow down the reaction.
-
Solution: Use a co-solvent like ethanol or THF to create a homogeneous reaction mixture. Vigorous stirring is also essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the final product, this compound?
A1: Purification can typically be achieved through a combination of techniques. After acidic workup of the hydrolysis step, the crude product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine and drying over anhydrous sodium sulfate is standard. Further purification can be achieved by:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be determined experimentally.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure hexanes to a mixture of hexanes and ethyl acetate), is typically employed.[5]
Q2: How should I store this compound?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] It is stable under recommended storage conditions.[8] Avoid exposure to moisture and strong oxidizing agents.[8]
Q3: What are the key safety precautions I should take when working with this compound and its precursors?
A3: Standard laboratory safety practices should be followed. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Working in a well-ventilated fume hood.[7]
-
Avoiding inhalation of dust and vapors.[9]
-
Ethyl bromodifluoroacetate is a lachrymator and should be handled with care.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific shifts can vary depending on the solvent, you can generally expect:
-
¹H NMR: Aromatic protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (often > δ 10 ppm).
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.
-
¹³C NMR: Signals for the aromatic carbons, the quaternary carbon attached to the fluorine atoms (with C-F coupling), and the carboxylic acid carbon.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Experimental Protocols & Data
Optimized Reaction Parameters for the Reformatsky Reaction
| Parameter | Recommended Condition | Rationale |
| Zinc Activation | Pre-treatment with dilute HCl or in-situ activation with TMSCl | Removes the passivating oxide layer, ensuring an active metal surface for the reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A good solvent for both the reagents and the intermediate organozinc complex. |
| Temperature | 40-50 °C for initiation, then maintain at a gentle reflux | Balances the need for thermal energy to start the reaction with the risk of side reactions at higher temperatures. |
| Reagent Addition | Slow, dropwise addition of ethyl bromodifluoroacetate | Maintains a low concentration of the Reformatsky reagent, minimizing Wurtz-type self-coupling. |
| Reaction Time | 2-4 hours (monitor by TLC) | Ensures the reaction goes to completion without prolonged heating that could lead to decomposition. |
Step-by-Step Methodology for Synthesis
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 eq). Activate the zinc by washing with 1M HCl, deionized water, ethanol, and diethyl ether, then dry under high vacuum. Alternatively, add the zinc to anhydrous THF and add TMSCl (0.1 eq), stirring for 15 minutes.
-
Reaction Setup: To the flask containing activated zinc in anhydrous THF, add 3-bromobenzaldehyde (1.0 eq).
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes while maintaining the reaction temperature at a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the 3-bromobenzaldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is fully consumed.
-
Purification: Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with 1M HCl until the pH is ~2. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Purify further by recrystallization or column chromatography as needed.
Visualizing the Workflow
General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting low reaction conversion.
References
- 1. Review on the asymmetric difluoro-Reformatsky reaction highlighted as “very important paper” [chemie.hhu.de]
- 2. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]
- 6. 885068-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
Technical Support Center: Purification of 2-(3-Bromophenyl)-2-methylpropanoic Acid
Welcome to the technical support center for handling isomeric impurities in 2-(3-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high isomeric purity for this compound. We will explore the root causes of impurity formation, analytical detection methods, and robust troubleshooting strategies for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with 2-(3-Bromophenyl)-2-methylpropanoic acid?
During the synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid, particularly through electrophilic bromination of 2-methyl-2-phenylpropanoic acid, the primary impurities are its own regioisomers:
-
2-(4-Bromophenyl)-2-methylpropanoic acid (para-isomer)
-
2-(2-Bromophenyl)-2-methylpropanoic acid (ortho-isomer)
The formation of these isomers is due to the directing effects of the alkyl-carboxylic acid group on the benzene ring. While the group is weakly deactivating, it directs incoming electrophiles to both meta and para positions, leading to a mixture of products.[1][2][3]
Q2: Why is the removal of these isomeric impurities so critical?
In the context of drug development and synthesis, 2-(3-Bromophenyl)-2-methylpropanoic acid and its isomers serve as key intermediates. For instance, the para-isomer is a crucial building block for the non-sedating antihistamine, Fexofenadine.[1][2] Pharmacopeial standards, such as those from the USP and Ph.Eur., set stringent limits on isomeric impurities in the final Active Pharmaceutical Ingredient (API).[1][2] Failure to control isomeric purity at the intermediate stage can lead to:
-
Formation of Impurity B in Fexofenadine: The meta-isomer impurity carries through the synthesis to form a related compound impurity in the final drug product, which is difficult and costly to remove.[1][2]
-
Altered Pharmacological Profile: Isomers can have different biological activities, efficacies, or toxicity profiles.
-
Regulatory Compliance Failure: Batches that do not meet the specified purity limits will fail quality control and cannot be released.
Q3: What are the primary analytical methods for identifying and quantifying these isomers?
Due to the subtle structural differences between regioisomers, specialized analytical techniques are required:
-
Gas Chromatography (GC): This is the most commonly cited method for baseline separation and quantification of these isomers.[1][2][3] Its high resolving power can effectively separate compounds with very similar boiling points.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with modern high-resolution columns, is also highly effective. It offers versatility in mobile phase selection to optimize separation.[4][5]
-
Mass Spectrometry (MS): When coupled with GC or LC (GC-MS, LC-MS), it provides definitive structural confirmation based on fragmentation patterns, which can help differentiate isomers.[6][7][8]
Troubleshooting Purification Workflows
This section addresses specific issues encountered during the purification process.
Workflow for Isomer Identification and Removal
The general process for tackling isomeric impurities is outlined below.
Caption: General workflow for isomeric impurity removal.
Q4: My recrystallization attempt resulted in a low yield and only a minor improvement in purity. What went wrong?
This is a common issue stemming from the similar physicochemical properties of the isomers.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The ideal solvent (or solvent pair) should dissolve the desired isomer well at high temperatures but poorly at low temperatures, while the undesired isomers remain more soluble at low temperatures.
-
Expert Insight: The isomers of 2-(Bromophenyl)-2-methylpropanoic acid have very similar polarities. A single solvent may not provide adequate selectivity. An aqueous-organic mixture, such as aqueous methanol, has been shown to be effective.[3] The water acts as an anti-solvent, finely tuning the solubility difference.
-
Actionable Advice: Create a solvent selection table (see Table 2). Experiment with small-scale crystallizations using different solvent pairs (e.g., Methanol/Water, Ethanol/Water, Acetone/Hexane, Toluene/Heptane) to find the optimal system that maximizes the differential solubility.
-
-
Cooling Rate Was Too Fast: Rapid cooling causes the desired product and impurities to precipitate out of solution together (crashing out), trapping impurities within the crystal lattice.
-
Expert Insight: Slow, controlled cooling is paramount for selective crystallization. It allows for the formation of well-ordered crystals of the less soluble isomer, leaving impurities behind in the mother liquor.
-
Actionable Advice: After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature, ideally insulated to prolong the cooling period. Afterwards, place it in an ice bath or refrigerator to maximize recovery of the pure compound.
-
-
Lack of Seeding: Spontaneous nucleation can be random. Seeding the supersaturated solution with a few pure crystals of the desired 3-bromo isomer encourages preferential crystallization of that isomer.[9]
-
Actionable Advice: If you have a small amount of pure material, add a seed crystal once the solution has cooled slightly below its saturation point. If not, you can attempt to generate seeds via slow evaporation of a small, concentrated sample.
-
Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting recrystallization.
Q5: My isomers are co-eluting or showing very poor resolution during column chromatography. How can I improve separation?
This indicates that the chosen chromatographic conditions lack the necessary selectivity.
Possible Causes & Solutions:
-
Incorrect Stationary Phase: Standard silica gel may not be sufficient for isomers with nearly identical polarities.
-
Expert Insight: The choice of stationary phase is critical. While silica is a good starting point, other media can offer different selectivity based on mechanisms other than simple polarity, such as pi-pi interactions.
-
Actionable Advice: If silica fails, consider using a stationary phase with different properties. For brominated aromatic compounds, phases that allow for pi-pi stacking interactions can sometimes improve resolution.
-
-
Suboptimal Mobile Phase: The eluent strength may be too high, causing all compounds to elute quickly without sufficient interaction with the stationary phase.
-
Expert Insight: A shallow gradient or an isocratic elution with a weak solvent system is required to maximize the differential migration of the isomers along the column.
-
Actionable Advice: Start with a very non-polar mobile phase (e.g., Heptane/Ethyl Acetate 98:2) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen multiple solvent systems efficiently before committing to a large-scale column run. Find a system that gives a clear separation (ΔRf > 0.1) between the spots.
-
-
Poor Column Packing and Loading: An improperly packed column has channels and cracks, leading to band broadening and poor separation. Overloading the column with too much crude material will exceed its separation capacity.
-
Expert Insight: A well-packed, high-resolution column is essential. The amount of material loaded should typically be no more than 1-5% of the mass of the stationary phase, depending on the difficulty of the separation.
-
Actionable Advice: Pack the column using a slurry method to ensure a homogenous bed. Dissolve the crude material in a minimal amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica) to load it onto the column in a narrow band.
-
Detailed Experimental Protocols
Protocol 1: GC Method for Isomer Quantification
This protocol provides a starting point for analyzing the isomeric purity of 2-(3-Bromophenyl)-2-methylpropanoic acid.
| Parameter | Setting | Rationale |
| Column | Capillary column suitable for polar compounds (e.g., DB-WAX, CP-Sil 8 CB) | Provides good selectivity for aromatic positional isomers. |
| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Detector | Flame Ionization Detector (FID) | Robust and provides a linear response for quantification. |
| Detector Temp. | 280 °C | Prevents condensation of the analytes post-separation. |
| Oven Program | Start at 150°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min | A temperature gradient is crucial to separate the closely eluting isomers effectively. |
| Injection Vol. | 1 µL | Standard injection volume. |
| Sample Prep | 1 mg/mL in Dichloromethane or Methanol | Ensure the sample is fully dissolved. Derivatization to the methyl ester can sometimes improve peak shape and resolution. |
| Reference: This method is adapted from general procedures for analyzing brominated aromatic compounds and isomeric mixtures described in patents.[1][2][6] |
Protocol 2: Recrystallization from Aqueous Methanol
This protocol is a proven method for enriching the para-isomer from a mixture containing the meta-isomer, and the principle can be adapted to purify the meta-isomer.[3]
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve the crude mixture of isomers (e.g., 10 g) in the minimum amount of hot methanol (e.g., start with 30-40 mL) required for complete dissolution.
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water (in the same ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC (Protocol 1). A significant enrichment of the less soluble isomer should be observed in the crystalline solid. Repeat the process if necessary to achieve the desired purity.
| Solvent System | Typical Ratio (v/v) | Notes |
| Methanol / Water | ~ 2:1 to 4:1 | Effective for these specific isomers.[3] |
| Ethanol / Water | ~ 3:1 to 5:1 | Similar to methanol/water, but may alter solubility profiles. |
| Acetone / Hexane | Varies | Good for compounds with intermediate polarity. Acetone is the solvent, hexane is the anti-solvent. |
| Toluene / Heptane | Varies | A non-polar system. Toluene is the solvent, heptane is the anti-solvent. |
| Table 2: Potential Solvent Systems for Recrystallization Screening. |
References
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
challenges in the scale-up synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Technical Support Center: Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on addressing challenges encountered during scale-up. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in chemical principles.
Overview of a Common Synthetic Route: The Reformatsky Reaction
The synthesis of this compound and its esters is commonly achieved via a Reformatsky-type reaction. This involves the formation of an organozinc reagent from an α,α-difluoro-α-bromoester, which then adds to an electrophile—in this case, 3-bromobenzaldehyde. The resulting β-hydroxy ester is subsequently oxidized to the desired carboxylic acid. While effective at the lab scale, this process presents several challenges during scale-up, including reaction initiation, thermal control, and purification.
Caption: Decision tree for troubleshooting low reaction yields.
Q3: My final product is difficult to purify, showing several persistent impurities. What are they and how can I avoid them?
A3: Impurity profiles in this synthesis are often related to side reactions of the starting materials or intermediates.
-
Root Cause Analysis & Common Impurities:
-
Unreacted 3-bromobenzaldehyde: Can be difficult to remove from the final product due to similar polarity.
-
3-bromobenzoic acid: Forms if the aldehyde starting material is oxidized or if oxidative conditions are present during work-up.
-
Ethyl 2,2,3,3-tetrafluorosuccinate: A dimer resulting from the coupling of two molecules of the Reformatsky reagent. This is favored if the reagent forms but does not encounter an aldehyde quickly.
-
Residual Solvents: High-boiling point solvents like DMF or DMAc, if used, can be difficult to remove.
-
-
Solutions & Scientific Rationale:
-
Optimize Reaction Conditions (as in Q2): The best way to avoid impurities is to prevent their formation. Ensuring high conversion through proper activation, stoichiometry, and controlled addition is paramount.
-
Strategic Work-up:
-
After the reaction, quench carefully with a buffered acidic solution (e.g., saturated ammonium chloride) to dissolve zinc salts without being overly harsh on the product.
-
Perform a bisulfite wash (using aqueous sodium bisulfite) to remove any unreacted 3-bromobenzaldehyde by forming a water-soluble adduct.
-
-
Saponification Control: During the final hydrolysis step to convert the ester to the carboxylic acid, use a controlled amount of base (e.g., NaOH) and monitor the reaction by HPLC. Excess base or prolonged reaction times at high temperatures can promote side reactions.
-
Crystallization/Recrystallization: Purification of the final acid is often best achieved by crystallization. A solvent/anti-solvent system (e.g., dissolving in a polar solvent like ethyl acetate and precipitating with a non-polar solvent like heptane) is typically effective.
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical quality attributes for the starting materials?
-
A: For 3-bromobenzaldehyde, purity is key; specifically, the absence of the corresponding benzoic acid. For ethyl bromodifluoroacetate, ensure it is free from hydrolysis products. For zinc dust, the particle size and surface area are important; finer powders are generally more reactive.
-
-
Q: What are the main safety concerns when scaling up this reaction?
-
A: The primary safety concern is the exotherm during the formation of the organozinc reagent. [1][2]A sudden, uncontrolled reaction can lead to a rapid increase in temperature and pressure. Using a controlled addition protocol and having adequate cooling capacity are essential. Additionally, handling of DIBAL-H, if used for activation, requires care as it is pyrophoric.
-
-
Q: What analytical methods are recommended for in-process control (IPC)?
-
A: HPLC is the method of choice for monitoring the disappearance of the 3-bromobenzaldehyde and the formation of the intermediate ester and final acid. GC can be used to monitor for volatile impurities or residual solvents. ¹H and ¹⁹F NMR are invaluable for structural confirmation of intermediates and the final product.
-
Experimental Protocols
Protocol 1: Zinc Activation with 1,2-Dibromoethane
This protocol is for activating zinc for a ~0.5 mol scale reaction.
-
Setup: Equip a 2 L, 4-necked, oven-dried round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a septum.
-
Charging: Under a positive pressure of nitrogen, charge the flask with zinc dust (40 g, ~0.6 mol, 1.2 eq).
-
Solvent Addition: Add 500 mL of anhydrous THF via cannula.
-
Activation: Begin vigorous stirring. Add 1,2-dibromoethane (2.0 mL, ~23 mmol) via syringe.
-
Initiation: Gently heat the slurry to ~40-45 °C. The onset of activation is often indicated by the evolution of ethene gas (bubbling) and a slight temperature increase.
-
Completion: Maintain the temperature for 30-60 minutes. The activated zinc will appear as a dark grey, free-flowing suspension. Cool the slurry to the desired reaction temperature before proceeding.
Protocol 2: Scale-Up Synthesis and Work-up (Illustrative)
-
Reaction Setup: Charge the flask containing the activated zinc slurry (from Protocol 1) with 3-bromobenzaldehyde (92.5 g, 0.5 mol).
-
Reagent Addition: In a separate flask, prepare a solution of ethyl 2-bromo-2,2-difluoroacetate (122 g, 0.6 mol, 1.2 eq) in 250 mL of anhydrous THF.
-
Controlled Reaction: Slowly add the bromodifluoroacetate solution to the stirred zinc/aldehyde slurry over 2-3 hours, maintaining the internal temperature between 30-35 °C with an external cooling bath.
-
Monitoring: After the addition is complete, stir for an additional 1-2 hours. Monitor the consumption of the aldehyde by HPLC.
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly add 500 mL of saturated aqueous ammonium chloride solution. Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers. Wash with 1 M sodium bisulfite solution (200 mL) to remove residual aldehyde, followed by brine (200 mL).
-
Saponification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. To the crude ester, add a solution of sodium hydroxide (40 g, 1.0 mol) in 400 mL of methanol/water (3:1).
-
Hydrolysis: Heat the mixture to 50 °C and stir until HPLC confirms complete hydrolysis of the ester (typically 2-4 hours).
-
Isolation: Cool the mixture, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (200 mL) to remove neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield pure this compound.
References
-
J&K Scientific LLC. (2021). Reformatsky Reaction. J&K Scientific. [Link]
-
Girgis, M. J., Liang, J. K., Du, Z., Slade, J., & Prasad, K. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(6), 1164–1167. [Link]
-
ResearchGate. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. [Link]
-
Friščić, T., & Halasz, I. (2019). Mechanochemical Reformatsky reaction using different zinc forms. Reaction Chemistry & Engineering, 4(8), 1475-1480. [Link]
-
Shen, M., & Driver, T. G. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(11), 2143–2148. [Link]
-
Geri, J. B., & Rovis, T. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 51(9), 2236–2247. [Link]
-
Cozzi, F. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 10, 1344–1379. [Link]
-
Beilstein Journals. (2014). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
National Institutes of Health. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Wikipedia. (2025). Reformatsky reaction. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid and a Novel Aurora A Kinase Inhibitor
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Aurora kinases, pivotal regulators of mitotic progression, have emerged as attractive targets for anticancer therapies.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a promising novel compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, against established Aurora kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to inform future research and development endeavors.
Introduction to 2-(3-Bromophenyl)-2,2-difluoroacetic Acid Derivatives in Kinase Inhibition
While the parent compound, this compound, lacks extensive characterization of its biological activity in the public domain, its derivatives have shown significant promise. Through structural modifications, medicinal chemists have successfully synthesized potent kinase inhibitors. A standout derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (designated here as Compound 6e) , has been identified as a novel and selective Aurora A kinase inhibitor with significant pro-apoptotic properties.[3][4][5][6][7] This guide will focus on the biological profile of Compound 6e, juxtaposing its performance with that of other well-documented Aurora kinase inhibitors.
The Target: Aurora A Kinase in Cell Cycle Regulation
Aurora A kinase is a serine/threonine kinase that plays a crucial role in the G2 and M phases of the cell cycle.[8][9] Its functions include centrosome maturation and separation, formation of the bipolar spindle, and ensuring accurate chromosome segregation.[9][10] Overexpression of Aurora A is a common feature in many human cancers and is often associated with aneuploidy and tumorigenesis, making it a compelling target for therapeutic intervention.[1][11]
Comparative Analysis of Aurora Kinase Inhibitors
A critical aspect of drug development is the comparative evaluation of a novel compound against existing alternatives. This section benchmarks the in vitro activity of Compound 6e against established Aurora kinase inhibitors, providing a clear perspective on its potency and selectivity.
Table 1: In Vitro Inhibitory Activity against Aurora Kinases
| Compound | Target(s) | IC50 / Ki (nM) | Key Findings | Reference(s) |
| Compound 6e | Aurora A | Potent Inhibitor (specific IC50 not provided in abstract) | Selective for Aurora A; induces apoptosis and G1 cell cycle arrest. | [3][4][5][6] |
| Danusertib (PHA-739358) | Aurora A, B, C, Abl, Ret, FGFR1, TrkA | Aurora A: 13Aurora B: 79Aurora C: 61 | Pan-Aurora kinase inhibitor with multi-kinase activity. | [12][13][14][15][16] |
| Tozasertib (MK-0457/VX-680) | Aurora A, B, C | Aurora A: 0.6 (Ki)Aurora B: 18 (Ki)Aurora C: 4.6 (Ki) | Potent pan-Aurora kinase inhibitor. | [11][17][18][19][20] |
| AZD1152 (Barasertib) | Aurora B >> Aurora A | Aurora B: 0.36 (Ki)Aurora A: 1369 (Ki) | Highly selective Aurora B inhibitor. | [21][22][23][24][25] |
Expert Interpretation: The data presented in Table 1 highlights the distinct profiles of these inhibitors. While Danusertib and Tozasertib are pan-Aurora inhibitors with broad activity, AZD1152 demonstrates remarkable selectivity for Aurora B. Compound 6e emerges as a promising selective inhibitor of Aurora A, a characteristic that could translate to a more targeted therapeutic effect with a potentially improved safety profile. The free carboxylic acid group on Compound 6e has been shown to be essential for its inhibitory activity.[3]
Cellular Activity: A Head-to-Head Comparison
The ultimate measure of an anticancer agent's potential lies in its ability to inhibit the proliferation of cancer cells. This section compares the cytotoxic effects of Compound 6e and other inhibitors on relevant cancer cell lines.
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line(s) | IC50 (µM) | Key Cellular Effects | Reference(s) |
| Compound 6e | MCF-7 (Breast Cancer)T-24 (Bladder Cancer) | 168.78257.87 | Induces G1 phase cell cycle arrest and apoptosis. | [3] |
| Danusertib (PHA-739358) | C13 and A2780cp (Ovarian Cancer) | C13: 10.40 (24h), 1.83 (48h)A2780cp: 19.89 (24h), 3.88 (48h) | Induces G2/M arrest and polyploidy. | [14] |
| Tozasertib (MK-0457/VX-680) | Various Cancer Cell Lines | <10 | Induces apoptosis and inhibits proliferation. | [20] |
| AZD1152 (Barasertib) | Leukemia Cell Lines (HL-60, NB4, MOLM13, etc.) | 0.003 - 0.040 | Induces 4N/8N DNA content followed by apoptosis. | [24][25] |
Field-Proven Insights: The cellular activity data reveals that while Compound 6e demonstrates cytotoxicity, its IC50 values are higher than those of the other listed inhibitors. This could be attributed to various factors, including cell permeability and off-target effects of the comparators. However, the distinct G1 arrest induced by Compound 6e in MCF-7 cells is noteworthy, as many Aurora kinase inhibitors typically induce a G2/M arrest.[3][14] This suggests a potentially different mechanism of action or a more complex cellular response.
Experimental Methodologies: Ensuring Scientific Rigor
To provide a comprehensive and trustworthy guide, this section details the experimental protocols for the key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay
The potency and selectivity of kinase inhibitors are determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][10][26]
Workflow for In Vitro Kinase Assay:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Protocol for MCF-7 Cells:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight. [27]2. Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. [28]3. Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). [28][29]4. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. [30]5. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [30]6. Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle. [31][32][33][34] Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Step-by-Step Protocol:
-
Cell Harvesting: Harvest the treated and control cells and wash them with PBS. [32]2. Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes. [32][34]3. RNA Digestion: Wash the fixed cells and resuspend them in a solution containing RNase A to ensure that only DNA is stained. [32][33]4. PI Staining: Add a propidium iodide staining solution to the cells. [32][33]5. Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI with a laser and detecting the emitted fluorescence. 6. Data Analysis: Gate on the single-cell population and generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. [33]
Signaling Pathway: Mechanism of Action of Aurora A Kinase Inhibitors
Aurora A kinase inhibitors exert their anticancer effects by disrupting the normal progression of mitosis. By inhibiting Aurora A, these compounds prevent the proper formation of the mitotic spindle, leading to mitotic arrest and ultimately, apoptosis.
Caption: Simplified signaling pathway illustrating the mechanism of Aurora A kinase inhibitors.
Conclusion and Future Directions
This comparative guide establishes 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) as a noteworthy selective Aurora A kinase inhibitor. While its in vitro cytotoxicity profile may not be as potent as some pan-Aurora inhibitors, its distinct induction of G1 phase arrest in MCF-7 cells warrants further investigation into its mechanism of action. [3]The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future research should focus on optimizing the structure of Compound 6e to enhance its cellular potency while retaining its selectivity for Aurora A. In vivo studies are also crucial to evaluate its efficacy and safety profile in preclinical cancer models. The continued exploration of derivatives of this compound holds significant promise for the development of novel and targeted cancer therapeutics.
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PubMed. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. [Link]
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JoVE. Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Link]
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
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Dar, A. A., et al. (2010). Aurora Kinase inhibitors as Anticancer Molecules. Pharmaceuticals, 3(6), 1878-1896. [Link]
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PubMed. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
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Sledz, P., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular & Cellular Oncology, 5(2), e1428021. [Link]
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Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034–2040. [Link]
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2BScientific. Tozasertib. [Link]
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Semantic Scholar. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
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A Comparative Study of Bromophenyl Difluoroacetic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount. The substitution pattern of a molecule, even by a single atom, can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the ortho (2-), meta (3-), and para (4-) isomers of bromophenyl difluoroacetic acid, compounds of increasing interest in medicinal chemistry and materials science.
This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and providing self-validating protocols. Our aim is to equip you with the foundational knowledge to strategically select and utilize these isomers in your research endeavors.
Introduction: The Significance of Isomeric Substitution
The introduction of a bromine atom onto the phenyl ring of difluoroacetic acid creates a versatile scaffold. The position of this halogen substituent—ortho, meta, or para—profoundly influences the molecule's electronic distribution, steric hindrance, and lipophilicity. These factors, in turn, dictate its reactivity, metabolic stability, and interaction with biological targets. Understanding these isomeric differences is crucial for rational drug design and the development of novel functional materials.
Synthesis of Bromophenyl Difluoroacetic Acid Isomers
The synthesis of ortho-, meta-, and para-bromophenyl difluoroacetic acid can be reliably achieved through a multi-step process, with the Reformatsky reaction being a key transformation.[1][2] This reaction allows for the formation of the carbon-carbon bond between the brominated phenyl ring and the difluoroacetic acid moiety.
Logical Workflow for Synthesis
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid and Its Positional Isomers
For researchers, medicinal chemists, and quality control specialists, the unambiguous structural confirmation of novel chemical entities is paramount. Phenylacetic acids bearing both bromine and gem-difluoro substituents are valuable building blocks in contemporary drug discovery. However, the subtle yet critical differences between positional isomers, such as the ortho-, meta-, and para-substituted analogs of 2-(bromophenyl)-2,2-difluoroacetic acid, demand a multi-faceted analytical approach for definitive identification.
This guide provides an in-depth comparison of the expected spectroscopic data for 2-(3-Bromophenyl)-2,2-difluoroacetic acid and its structural isomers. In the absence of a complete public spectral database for these specific compounds, this guide leverages fundamental principles of spectroscopy and data from related analogs to predict and interpret the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Spectroscopic Signature: Unraveling the Structure of this compound
The molecular structure of this compound dictates a unique spectroscopic fingerprint. A thorough analysis using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS is essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For the bromophenyl difluoroacetic acid isomers, NMR provides critical information about the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum will primarily show signals corresponding to the aromatic protons. The chemical shifts and splitting patterns of these protons are highly sensitive to the position of the bromine atom.
-
Expected ¹H NMR Data for this compound:
-
The aromatic region is expected to show four distinct signals for the four protons on the benzene ring.
-
The proton at the C2 position (ortho to the difluoroacetic acid group and ortho to the bromine) will likely be a singlet or a narrow triplet.
-
The proton at the C6 position (ortho to the difluoroacetic acid group) will likely be a doublet of doublets.
-
The protons at the C4 and C5 positions will also present as complex multiplets, likely doublet of doublets or triplets.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms will cause characteristic splitting of the signals for the carbons they are attached to (C-F coupling).
-
Expected ¹³C NMR Data for this compound:
-
The spectrum will show eight distinct carbon signals.
-
The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 170 ppm) and may show a small triplet splitting due to coupling with the two fluorine atoms.
-
The carbon bearing the two fluorine atoms (Cα) will be a triplet with a large ¹JCF coupling constant.
-
The six aromatic carbons will have distinct chemical shifts, with the carbon attached to the bromine atom (C3) being significantly shielded compared to the others. The carbons ortho and para to the bromine will also show predictable shifts.
-
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[1] The chemical shift of the fluorine atoms is highly dependent on their electronic environment.[2]
-
Expected ¹⁹F NMR Data for this compound:
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for gem-difluoro aliphatic systems.
-
This signal will likely be a singlet in a proton-decoupled spectrum. In a coupled spectrum, it may show small couplings to the aromatic protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Data for this compound:
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-F stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹.
-
C-Br stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for bromine-containing compounds is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.
-
Expected MS Data for this compound:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), and cleavage of the C-C bond between the aromatic ring and the difluoroacetic acid moiety. The resulting fragments containing bromine will also exhibit the characteristic 1:1 isotopic pattern. Predicted m/z values for various adducts can be found in databases like PubChem.[5]
-
Comparative Analysis: Distinguishing Between Positional Isomers
The key to distinguishing between the 2-bromo, 3-bromo, and 4-bromo isomers of 2-phenyl-2,2-difluoroacetic acid lies primarily in their NMR spectra, as the substitution pattern on the aromatic ring will significantly alter the chemical shifts and coupling patterns of the aromatic protons and carbons.
| Spectroscopic Feature | 2-(2-Bromophenyl) Isomer (ortho) | 2-(3-Bromophenyl) Isomer (meta) | 2-(4-Bromophenyl) Isomer (para) |
| ¹H NMR (Aromatic) | Four distinct and complex multiplets due to the lack of symmetry. | Four distinct and complex multiplets. | Two doublets (an AA'BB' system) due to the plane of symmetry. |
| ¹³C NMR (Aromatic) | Six distinct signals. | Six distinct signals. | Four distinct signals due to symmetry. |
| ¹⁹F NMR | A single signal, potentially broadened due to through-space coupling with the ortho-bromine. | A single sharp signal. | A single sharp signal. |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses the entire expected chemical shift range.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a fluorine-specific probe or tune the spectrometer to the ¹⁹F frequency. A standard one-pulse experiment is usually sufficient.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in both positive and negative ion modes to observe the molecular ion and relevant adducts.
Decision Tree for Isomer Identification
Caption: Decision tree for isomer differentiation.
This guide provides a predictive framework for the spectroscopic analysis of this compound and its isomers. By understanding the fundamental principles of each technique and how they relate to the specific molecular structures, researchers can confidently interpret their experimental data for unambiguous compound identification.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 28740330, this compound. National Center for Biotechnology Information. [Link]
-
Chemguide. Mass Spectra - The M+2 peak. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Link]
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A Comparative Guide to Purity Assessment of 2-(3-Bromophenyl)-2,2-difluoroacetic acid: A Multi-Technique Approach
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(3-Bromophenyl)-2,2-difluoroacetic acid is a key building block in the synthesis of various novel therapeutic agents. Its complex halogenated structure presents unique analytical challenges. Ensuring its chemical purity—quantifying the principal component and identifying/quantifying process-related impurities and residual solvents—is mandated by stringent regulatory standards.[1][2][3][4]
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to empower researchers and drug development professionals in selecting the optimal analytical strategy.
The Analytical Challenge: The Nature of the Analyte
This compound is a polar, non-volatile crystalline solid at room temperature. This intrinsic property renders it unsuitable for direct analysis by Gas Chromatography (GC), a technique that requires analytes to be volatile and thermally stable to traverse the chromatographic column in the gas phase.[5][6][7] Therefore, a critical prerequisite for any successful GC-MS analysis is a chemical modification step known as derivatization .
Primary Method: Purity Assessment by GC-MS
GC-MS remains a powerhouse for purity analysis due to its exceptional chromatographic resolution and the structural elucidation capabilities of mass spectrometry.[8][9] For non-volatile analytes like our target compound, the strategy hinges on converting the polar carboxylic acid group into a nonpolar, volatile ester or silyl ester.
The Principle of Derivatization: Enabling Volatility
The goal of derivatization is to mask the polar -COOH group, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility. Silylation is one of the most robust and common methods for this purpose. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, reacting with the acidic proton to form a volatile trimethylsilyl (TMS) ester.
The reaction proceeds as follows: Br-C₆H₄-CF₂-COOH + BSTFA → Br-C₆H₄-CF₂-COOSi(CH₃)₃ + CF₃CONH-Si(CH₃)₃
This conversion is typically rapid and quantitative, making it ideal for purity assays where accuracy is paramount.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure the analytical system is performing correctly before sample analysis.
1. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh ~25 mg of this compound reference standard and sample into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent like Pyridine or Acetonitrile.
-
Working Solution: Transfer 1.0 mL of the stock solution into a 2 mL autosampler vial.
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) to the vial. Cap tightly and heat at 70°C for 30 minutes. Allow to cool before analysis.
2. GC-MS Instrumentation and Conditions:
-
Rationale for Parameter Selection: The chosen parameters balance separation efficiency with analysis time. A mid-polarity column (e.g., DB-5ms) is selected for its versatility with aromatic compounds. The temperature program is designed to first elute any light residual solvents and then ramp to separate the main derivatized peak from closely related impurities.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and repeatable performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity in both full scan and Selected Ion Monitoring (SIM) modes. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Inlet | Split/Splitless, 280°C, Split ratio 50:1 | High temperature ensures complete volatilization of the TMS-derivative. Split injection prevents column overload. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C for 2 min, ramp 15°C/min to 280°C, hold for 5 min | Separates volatile impurities and provides good peak shape for the analyte. |
| MS Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150°C | Standard temperature for the mass filter. |
| Acquisition Mode | Full Scan (m/z 40-550) | Allows for the identification of unknown impurities. SIM mode can be used for trace-level quantification. |
3. Data Analysis and Interpretation:
-
Peak Identification: The derivatized analyte, 2-(3-Bromophenyl)-2,2-difluoroacetyl-TMS-ester, will be the major peak. Its mass spectrum is key to confirmation.
-
Mass Spectrum Interpretation: Expect to see:
- Molecular Ion (M+): A pair of peaks at m/z 322 and 324, representing the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br are ~50:50).[10][11] This is a definitive marker for a bromine-containing fragment.
- Key Fragments: Loss of a methyl group from the TMS moiety ([M-15]⁺), the TMS group itself ([M-73]⁺), and cleavage yielding the bromobenzoyl cation are all characteristic fragmentation pathways.[12]
-
Purity Calculation: Use area percent normalization. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100. This method is effective when the response factors of the impurities are similar to the main component.
-
Residual Solvents: The GC-MS method is also the gold standard for identifying and quantifying residual solvents as per USP <467> guidelines.[13][14][15][16][17] Volatile solvents from the synthesis (e.g., Toluene, Heptane) will elute early in the chromatogram and can be identified by their mass spectra and retention times.
Comparative Analysis: Alternative Methodologies
No single analytical technique is a panacea. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is arguably the most common technique for pharmaceutical purity analysis because it directly handles non-volatile, polar compounds without derivatization.[5][6]
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase (commonly C18). Separation occurs based on the analyte's differential partitioning between the two phases.
-
Typical Protocol Outline:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid).
-
Detector: UV Diode Array Detector (DAD) for quantification and Mass Spectrometer (MS) for identification.
-
-
Advantages over GC-MS:
-
No derivatization required, simplifying sample preparation and removing a potential source of error.
-
Better suited for analyzing thermally unstable or very high molecular weight impurities.
-
-
Disadvantages:
-
Lower chromatographic resolution compared to capillary GC.
-
Less effective for analyzing volatile organic impurities (i.e., residual solvents).
-
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a distinct advantage by offering a direct, primary method of quantification without the need for a specific reference standard of the same compound.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated directly. For this compound, both ¹H and ¹⁹F NMR can be utilized.
-
¹⁹F NMR Advantage: The ¹⁹F nucleus offers high sensitivity and a wide chemical shift range, resulting in simple spectra with minimal signal overlap, making it an excellent probe for fluorinated molecules.[18][19][20] Impurities containing the -CF₂- group would likely appear as distinct signals.
-
Typical Protocol Outline:
-
Accurately weigh the sample and a certified internal standard (e.g., 1,3,5-trifluorobenzene) into an NMR tube.
-
Dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹⁹F NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
-
Advantages over Chromatographic Methods:
-
Provides an absolute purity value ("mass % purity") rather than a relative purity (area %).
-
Requires minimal sample preparation.
-
Can identify and quantify impurities without chromatographic separation, provided they have unique NMR signals.
-
-
Disadvantages:
-
Lower sensitivity compared to MS-based methods; not suitable for trace impurity detection.
-
May not distinguish between structurally similar isomers if their signals overlap.
-
Method Comparison Summary
The choice of technique is dictated by the specific analytical goal, whether it is routine quality control, trace impurity identification, or absolute purity determination.
| Feature | GC-MS (with Derivatization) | HPLC-UV/MS | Quantitative NMR (¹⁹F qNMR) |
| Analyte Volatility | Required (achieved via derivatization) | Not required | Not required |
| Sample Preparation | Moderate (dissolution, derivatization, heating) | Simple (dissolution and filtration) | Simple (weighing and dissolution) |
| Separation Power | Very High | High | None (relies on spectral resolution) |
| Primary Application | Organic impurity profiling, residual solvent analysis | Organic impurity profiling, stability testing | Absolute purity assignment, reference standard certification |
| Quantification Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Sensitivity | Very High (ppb-ppt with SIM) | High (ppm-ppb) | Moderate (typically >0.1%) |
| Regulatory Standing | Gold standard for residual solvents (USP <467>).[17] | Workhorse for impurity profiling (ICH Q3A).[1][2][4] | Accepted as a primary ratio method for purity. |
Regulatory Context and Validation
All analytical methods used in a regulated drug development environment must be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose. For purity assessment, this involves demonstrating specificity, linearity, accuracy, precision, and robustness. The identification and control of impurities are governed by ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][21] GC-MS is particularly critical for complying with USP <467> for residual solvents, which are considered a specific class of impurities.[13][15][16]
Conclusion
For a comprehensive purity assessment of this compound, a multi-faceted approach is superior.
-
GC-MS with derivatization is an excellent choice, offering high-resolution separation for complex impurity profiles and serving as the definitive method for residual solvent analysis. Its primary drawback is the additional sample preparation step.
-
HPLC-UV/MS serves as a powerful, orthogonal technique. Its simplicity and direct applicability to the non-volatile analyte make it the preferred workhorse for routine purity checks and stability studies.
-
¹⁹F qNMR provides an invaluable, non-destructive method for obtaining an absolute purity value, crucial for characterizing reference standards or for orthogonal confirmation of the primary purity assay.
Ultimately, employing HPLC-UV/MS for routine organic impurity analysis, complemented by GC-MS for residual solvent control and ¹⁹F qNMR for absolute purity assignment of the reference material, constitutes a robust, scientifically sound, and regulatory-compliant strategy for ensuring the quality of this critical pharmaceutical intermediate.
References
- USP-NF. (n.d.). <467> RESIDUAL SOLVENTS.
- U.S. Pharmacopeia. (n.d.). FAQs: <467> Residual Solvents.
- USP-NF. (2019). <467> RESIDUAL SOLVENTS.
- SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products.
- Pharmaguideline. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
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- NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Journal of AOAC INTERNATIONAL. (n.d.). GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation.
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- ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
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- Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?
- PubMed. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (2025). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction.
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- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
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- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
- PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)-2,2-difluoroacetic Acid.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- YouTube. (2025). How Is GC-MS Used In Aroma Analysis?
- Agilent. (2013). Advances in Food Testing & Environmental Analysis Application Compendium.
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A Comparative Guide to the Efficacy of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid and its Fluorinated Analogues in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of 2-(3-Bromophenyl)-2,2-difluoroacetic acid, a compound of interest in medicinal chemistry, with its fluorinated analogues. We will explore the nuances of how fluorination patterns can modulate physicochemical properties and, consequently, biological efficacy, supported by established experimental frameworks.
The Strategic Role of Fluorine in Aryl-Difluoroacetic Acids
Aryl-acetic acid moieties are prevalent in a variety of pharmacologically active compounds, notably in non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a geminal difluoro group at the α-carbon, as seen in this compound, is a key bioisosteric modification. This substitution can significantly alter the compound's properties in several ways:
-
Acidity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms dramatically increases the acidity of the carboxylic acid group.[1] This is a critical parameter, as the ionization state of a drug affects its solubility, membrane permeability, and interaction with biological targets.
-
Lipophilicity (logP): Fluorine is the most electronegative element, and its introduction can increase lipophilicity, which may enhance membrane permeability and access to intracellular targets.
-
Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.
-
Conformational Effects: The presence of fluorine can influence the molecule's preferred conformation, which can be crucial for optimal binding to a target protein.
The specific analogue, this compound, serves as an excellent scaffold for further exploration. The bromine atom at the meta position of the phenyl ring provides a vector for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds.
Comparative Analysis of Physicochemical Properties
The efficacy of a drug candidate is intrinsically linked to its physicochemical properties. The degree and position of fluorination are critical variables. The table below compares the calculated and experimentally-derived properties of the parent compound with its mono-fluorinated and non-fluorinated counterparts, illustrating the profound impact of the geminal difluoro group.
| Compound | Structure | pKa (Predicted) | logP (Predicted) | Key Physicochemical Characteristics |
| 2-(3-Bromophenyl)acetic acid | ~4.2 | ~2.5 | Standard aryl-acetic acid, moderately acidic. | |
| 2-(3-Bromophenyl)-2-fluoroacetic acid | ~2.5 | ~2.6 | Increased acidity due to a single fluorine atom. | |
| This compound | ~1.3 [2] | ~2.7 | Significantly increased acidity due to the geminal difluoro group, enhancing its potential for strong ionic interactions. | |
| 2-(3-Bromophenyl)-trifluoroacetic acid | ~0.5 | ~2.8 | The most acidic analogue, with properties approaching that of trifluoroacetic acid.[1] |
Note: pKa and logP values are estimations based on standard computational models and experimental data for similar structures. The pKa of difluoroacetic acid is 1.33.[2]
The dramatic decrease in pKa with increasing fluorination is a direct consequence of the inductive stabilization of the carboxylate anion.[1] This heightened acidity can be advantageous for forming strong salt-bridge interactions within a protein's active site but may also present challenges for cell membrane permeability if the molecule is predominantly in its ionized state at physiological pH.
Synthetic Pathways and Methodologies
The synthesis of 2-aryl-2,2-difluoroacetic acids is a well-established process in medicinal chemistry. A common and robust method involves the use of ethyl bromodifluoroacetate as a key reagent.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the target compound via a Reformatsky-type reaction followed by hydrolysis.
Materials:
-
3-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq).
-
Initiation: A solution of 3-bromobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is prepared. A small portion of this solution is added to the zinc dust, and the mixture is gently heated to initiate the reaction.
-
Addition: Once the exothermic reaction begins, the remaining aldehyde/ester solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of 1M HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification of Ester Intermediate: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
This protocol provides a reliable route to the target compound and its analogues, allowing for the systematic evaluation of their biological activities.
Framework for Efficacy Evaluation
Without a specified biological target, a general workflow can be established to screen for potential therapeutic efficacy. This workflow is designed as a self-validating system, starting with broad cytotoxicity screening and progressively narrowing down to target-specific assays.
Proposed Experimental Workflow for Efficacy Screening
Caption: A generalized workflow for evaluating the efficacy of novel chemical entities.
This tiered approach ensures that resources are focused on compounds with the most promising activity profiles. For instance, some fluorinated analogues of flavone-8-acetic acid have shown direct cytotoxicity against human ovarian adenocarcinoma cell lines, and their activity was evaluated using MTT assays.[3][4] A similar approach could be adopted here. For example, a study on a related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, identified it as a potent Aurora A kinase inhibitor, and its efficacy was confirmed through cytotoxicity assays and further cell cycle analysis.[5][6]
Projected Efficacy Based on Fluorination Patterns
-
Target Binding: The highly acidic nature of the difluoroacetic acid moiety suggests it could act as a potent inhibitor of enzymes that have a cationic or polar active site, such as certain proteases or kinases. The increased acidity compared to non-fluorinated or mono-fluorinated analogues could lead to a lower Ki (inhibition constant) due to stronger ionic interactions.
-
Cellular Potency: The overall efficacy in a cell-based assay will be a balance between target inhibition and the ability of the compound to reach its intracellular target. While increased acidity can enhance target binding, it may reduce membrane permeability. Therefore, an analogue with a single fluorine atom might exhibit a better cellular IC50 despite having a weaker enzymatic inhibition, representing a trade-off between intrinsic potency and bioavailability.
-
In Vivo Performance: In an in vivo setting, metabolic stability becomes paramount. The C-F bonds of the difluoro- and trifluoro-analogues would likely confer greater resistance to metabolic oxidation at the α-carbon compared to the non-fluorinated parent compound. This could translate to a longer plasma half-life and greater drug exposure at the target tissue, ultimately leading to improved in vivo efficacy. Studies on other fluorinated compounds have shown that they are less prone to metabolic degradation.[7]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. The geminal difluoro group significantly modulates its physicochemical properties, most notably its acidity, which is a critical determinant of biological activity.
Key Takeaways:
-
Fluorination is a powerful tool: The number of fluorine atoms at the α-carbon allows for the fine-tuning of acidity over several orders of magnitude.
-
A balance of properties is crucial: The optimal compound will likely represent a compromise between high target affinity (favored by higher acidity) and good cell permeability (which can be hindered by excessive ionization).
-
A systematic approach is essential: The proposed workflow provides a robust framework for identifying and validating the therapeutic potential of this class of compounds.
Future research should focus on synthesizing a focused library of analogues with varying fluorination on both the acetic acid moiety and the phenyl ring. Screening this library against diverse biological targets, such as kinases, proteases, and metabolic enzymes, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- BenchChem. (n.d.). Comparative Hepatotoxicity of Fluorinated Carboxylic Acids.
- PubMed. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. J Appl Toxicol. 2017 Jun;37(6):699-708.
- BenchChem. (n.d.). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.
- ACS Publications. (n.d.). Fluorotelomer acids are more toxic than perfluorinated acids.
- Taylor & Francis. (2021). Fluoroacetic acid – Knowledge and References. Expert Opinion on Drug Discovery.
- PubMed. (n.d.). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice.
- ResearchGate. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Anticancer Research 25(2A):1179-85.
- MDPI. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century.
- PubMed. (n.d.). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity.
- Creative Biolabs. (2018). New Fluoro-organic Molecular Synthesis Strategy to Expand Drug Development.
- Smolecule. (n.d.). Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid.
- BenchChem. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
- MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- Wikipedia. (n.d.). Difluoroacetic acid.
- PubMed. (1988). Nephrotoxicity of mercapturic acids of three structurally related 2,2-difluoroethylenes in the rat. Indications for different bioactivation mechanisms.
- PubMed. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase.
- PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 2-(3-Bromophenyl)-2,2-difluoroacetic Acid Derivatives and Alternative Scaffolds in Aurora A Kinase Targeting
In the relentless pursuit of novel cancer therapeutics, the strategic modulation of key cellular processes remains a cornerstone of drug discovery. Among the myriad of targets, Aurora A kinase, a critical regulator of mitotic progression, has emerged as a focal point for the development of small-molecule inhibitors. Overexpression of Aurora A is a common feature in a variety of human cancers, making it an attractive target for therapeutic intervention. This guide provides an in-depth technical comparison of a promising chemical scaffold derived from 2-(3-Bromophenyl)-2,2-difluoroacetic acid with alternative, clinically relevant Aurora A kinase inhibitors. We will delve into the causality behind experimental designs, present validating data, and provide detailed protocols to empower researchers in this dynamic field.
The Rise of a Novel Scaffold: 2-(3-Bromophenyl)-quinazoline-4-carboxylic Acid
The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The gem-difluoroacetic acid moiety, in particular, serves as a valuable building block in medicinal chemistry. Our investigation focuses on the application of this compound as a precursor for a potent class of Aurora A kinase inhibitors. A key example is the derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has demonstrated significant inhibitory activity against Aurora A kinase.[1][2]
This quinazoline-based inhibitor leverages the structural features of the 2-(3-bromophenyl) group to achieve its biological activity. The rationale behind its design involves structural modifications of known kinase inhibitors to enhance selectivity towards Aurora A.[1][2]
Unveiling the Biological Impact: Aurora A Inhibition and Cellular Consequences
The lead compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to here as Compound 1), has been shown to be the most potent among a series of tested derivatives.[1][2] Further biological evaluation revealed that it arrests the cell cycle in the G1 phase and induces apoptosis in cancer cell lines.[2] A kinase panel assay confirmed its selectivity profile, highlighting its potential as a targeted therapeutic agent.[1][2]
A Comparative Analysis: Benchmarking Against Established Aurora A Kinase Inhibitors
To provide a comprehensive perspective, we will compare the quinazoline scaffold derived from this compound with other well-characterized Aurora A kinase inhibitors possessing distinct chemical structures.
| Compound Class | Exemplar Compound | Aurora A IC50/Ki | Key Features & Rationale |
| Quinazoline-based | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 1) | Potent inhibitor (specific IC50 not publicly available) | Designed for enhanced selectivity towards Aurora A; induces G1 arrest and apoptosis.[1][2] |
| Pyrimidine-based | PF-03814735 | 5 nM (IC50) | Dual Aurora A and B inhibitor with high oral bioavailability.[3] |
| Pyrrolo[2,3-d]pyrimidine-based | Compound 30 (from study) | 8 nM (IC50) | Exhibits nanomolar activity and inhibits tumor cell proliferation.[4] |
| Thiazoloquinazoline-based | Compound 46 (from study) | Potent inhibitor (specific IC50 not publicly available) | Demonstrates potent Aurora A and B inhibitory activity with excellent selectivity.[5] |
| Selective Aurora A Inhibitor | Alisertib (MLN8237) | 1.2 nM (IC50) | Highly selective for Aurora A over Aurora B.[6] |
| Pan-Aurora Inhibitor | AMG-900 | 5 nM (IC50) | Potent inhibitor of Aurora A, B, and C.[3][6] |
This comparative table highlights the diversity of chemical scaffolds that can effectively target Aurora A kinase. While some inhibitors exhibit broad activity against multiple Aurora kinase isoforms, others, like Alisertib, demonstrate remarkable selectivity. The quinazoline scaffold derived from our topic compound presents a promising avenue for developing selective inhibitors with a distinct mode of action.
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure scientific integrity and enable reproducibility, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 1)
While a direct synthesis from this compound is a logical synthetic strategy that warrants further investigation, the reported synthesis of Compound 1 follows a multi-step pathway. Here, we outline a plausible synthetic workflow for researchers to explore, based on established quinazoline synthesis methodologies.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to Compound 1.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve 2-amino-3-fluorobenzoic acid in a suitable anhydrous solvent (e.g., THF or DMF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
To this solution, add the freshly prepared acyl chloride from Step 1 dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the amide intermediate.
Step 3: Cyclization to form the Quinazoline Ring
-
Heat the amide intermediate with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
The reaction temperature and time will need to be optimized for this specific substrate.
-
After completion, carefully quench the reaction with ice-water and neutralize the mixture.
-
Extract the product with an appropriate organic solvent, and purify by column chromatography to obtain the quinazolinone intermediate.
Step 4: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the ester or other functional group at the 4-position of the quinazoline ring using standard conditions (e.g., aqueous acid or base) to yield the final product, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.
-
Purify the final compound by recrystallization or chromatography.
Aurora A Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against Aurora A kinase.
Diagram: Aurora A Kinase Assay Workflow
Caption: Workflow for an in vitro Aurora A kinase assay.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., Kemptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the Aurora A kinase, peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The exploration of this compound as a scaffold for novel Aurora A kinase inhibitors has yielded a promising lead compound with demonstrated cellular activity. The comparative analysis with other established inhibitors highlights the potential for this quinazoline-based series to offer a unique profile of selectivity and efficacy. The provided experimental protocols serve as a foundational guide for researchers to synthesize and evaluate these and other novel inhibitors.
Future research should focus on a more direct synthetic route from this compound to the quinazoline core to streamline the drug development process. Furthermore, extensive structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this promising scaffold. In vivo studies will also be crucial to assess the pharmacokinetic properties and anti-tumor efficacy of these novel compounds, ultimately paving the way for their potential clinical translation.
References
-
Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
-
Moriarty, K. J., et al. (2006). The Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5798–5803. [Link]
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H-Moffitt Cancer Center. Novel Small Molecule Aurora A Kinase Inhibitor as a Cancer Therapeutic. [Link]
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Cheetham, G. M., et al. (2009). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 19(4), 431–449. [Link]
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Qi, W., et al. (2013). Inhibition of Aurora A by a specific small molecule inhibitor. ResearchGate. [Link]
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Bavetsias, V., et al. (2010). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5589–5600. [Link]
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Gorgun, G., et al. (2010). Aurora kinase inhibitors: Current status and outlook. Expert Opinion on Investigational Drugs, 19(12), 1477–1491. [Link]
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Zhao, B., et al. (2015). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 20(12), 21866–21884. [Link]
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Kelly, K. R., & Ecsedy, J. (2013). Aurora kinase inhibition as an anticancer strategy. Journal of Clinical Oncology, 31(30), 3730–3732. [Link]
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Moody, C. A., et al. (2006). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. Molecular Cancer Therapeutics, 5(7), 1764–1773. [Link]
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Long, L., et al. (2018). Structure-Based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry, 157, 111–125. [Link]
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. ResearchGate. [Link]
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Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 23(16), 3031–3040. [Link]
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Stewart, T. R., et al. (2023). Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1. Cancer Discovery, 13(11), 2442–2461. [Link]
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Long, L., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Semantic Scholar. [Link]
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Selvam, T. P., & Kumar, P. V. (2011). Structural studies of B-type Aurora kinase inhibitors using computational methods. Journal of Pharmacy and Bioallied Sciences, 3(2), 273–282. [Link]
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Ciaccio, Z. D., et al. (2021). The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53. Oncogene, 40(22), 3855–3866. [Link]
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Dana-Farber Cancer Institute. (2018). Dual kinase inhibitor shows promise in multiple cancer types in phase I trial. [Link]
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Sharma, P., et al. (2017). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]
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Sharma, P., et al. (2017). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Journal of Heterocyclic Chemistry, 54(5), 2631-2646. [Link]
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Gebru, E., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]
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Cooney, J. P., et al. (2022). Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions. Cancers, 14(19), 4851. [Link]
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Organic Chemistry Portal. Synthesis of quinazolines. [Link]
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Ambekar, J. D., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(22), 10045–10060. [Link]
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A Comparative Guide to the Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid: A Patent-Informed Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 2-aryl-2,2-difluoroacetic acid moiety, in particular, is a key pharmacophore found in numerous biologically active compounds. This guide focuses on the synthesis of a specific, yet representative, member of this class: 2-(3-Bromophenyl)-2,2-difluoroacetic acid. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making this a particularly attractive intermediate for the synthesis of compound libraries in drug discovery.
This document explores two primary synthetic strategies, extrapolated from the patent literature, for the preparation of this target molecule. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and supporting data from analogous transformations.
Proposed Synthetic Pathways
Two plausible and efficient synthetic routes to this compound are presented below. These routes are designed based on robust and scalable chemical transformations frequently cited in the patent literature for the synthesis of structurally related α,α-difluoro-α-arylacetic acids.
Route 1: The Reformatsky-Type Reaction Approach
This classic organozinc-mediated reaction provides a reliable method for the formation of the carbon-carbon bond between the 3-bromophenyl group and the difluoroacetic acid moiety. The synthesis commences with the readily available 3-bromobenzaldehyde.
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate
-
To a suspension of activated zinc dust (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of 3-bromobenzaldehyde (1.0 equivalent) in THF.
-
Slowly add ethyl bromodifluoroacetate (1.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction is expected. Maintain the temperature below 40°C using a water bath.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the aldehyde by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate.
Rationale: The Reformatsky reaction involves the in-situ formation of an organozinc reagent from ethyl bromodifluoroacetate, which then adds to the carbonyl group of 3-bromobenzaldehyde. The use of activated zinc is crucial for the efficient generation of the organozinc intermediate. This method is widely applicable to a range of aldehydes and ketones.[1][2]
Step 2: Oxidation to Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
-
Dissolve the product from Step 1 in a suitable solvent such as acetone or dichloromethane.
-
Add a solution of an oxidizing agent, for example, potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction and work up according to the chosen oxidant. For KMnO₄, filter through celite and wash with acetone. For PCC, filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.
Rationale: The secondary alcohol is oxidized to a ketone. The choice of oxidant is critical to avoid over-oxidation or side reactions. PCC is a milder oxidant, while KMnO₄ is more powerful and cost-effective for larger scale synthesis.
Step 3: Hydrolysis to this compound
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.
Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is a standard transformation. LiOH is a common choice for this hydrolysis due to its high reactivity and the ease of work-up.[3]
Route 2: Difluorocarbene Insertion Approach
This alternative route utilizes a difluorocarbene precursor to introduce the difluoromethyl group, which is subsequently oxidized to the carboxylic acid. This approach starts with the commercially available 3-bromotoluene.
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 1-Bromo-3-(difluoromethyl)benzene
-
To a solution of 3-bromotoluene (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equivalents), sodium iodide (NaI) (2.0 equivalents), and copper(I) iodide (CuI) (0.1 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield 1-bromo-3-(difluoromethyl)benzene.
Rationale: This transformation involves the generation of a difluorocarbene intermediate from TMSCF₃, which then inserts into the benzylic C-H bond. Copper catalysts are often employed to facilitate this process. This method provides a direct way to introduce the difluoromethyl group.[4]
Step 2: Oxidation to this compound
-
To a solution of 1-bromo-3-(difluoromethyl)benzene in a mixture of acetone and water, add potassium permanganate (KMnO₄) (3-4 equivalents) in portions.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate through a pad of celite.
-
Concentrate the filtrate to remove acetone, and then acidify the aqueous residue with concentrated HCl to pH 1-2.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
Rationale: The difluoromethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. KMnO₄ is a potent and commonly used reagent for this type of transformation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reformatsky-Type Reaction | Route 2: Difluorocarbene Insertion |
| Starting Material | 3-Bromobenzaldehyde | 3-Bromotoluene |
| Number of Steps | 3 | 2 |
| Key Reagents | Zinc, Ethyl bromodifluoroacetate | TMSCF₃, CuI, KMnO₄ |
| Estimated Overall Yield | Moderate to Good | Moderate |
| Scalability | Good; Reformatsky reactions are generally scalable. | Moderate; Handling of TMSCF₃ and the exothermic oxidation step may require special considerations on a large scale. |
| Safety Considerations | Handling of activated zinc powder. | Use of potentially pyrophoric TMSCF₃ and strong oxidant KMnO₄. |
| Cost-Effectiveness | Generally cost-effective, with zinc and ethyl bromodifluoroacetate being relatively inexpensive. | TMSCF₃ can be expensive, potentially increasing the overall cost. |
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound.
Route 1 (Reformatsky-Type Reaction) is a well-established and robust method. Although it involves three steps, the reactions are generally high-yielding and the starting materials and reagents are readily available and cost-effective, making it a strong candidate for both laboratory-scale synthesis and potential scale-up.
Route 2 (Difluorocarbene Insertion) is a more convergent approach with fewer synthetic steps. However, it relies on more specialized and expensive reagents like TMSCF₃. The oxidation of the difluoromethyl group can also be challenging and may require careful optimization to achieve good yields.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, taking into account factors such as available resources, desired scale of production, and cost considerations. For general laboratory synthesis, the reliability and cost-effectiveness of the Reformatsky-type approach make it a highly attractive option. For situations where a shorter route is paramount and cost is less of a concern, the difluorocarbene insertion method presents a compelling alternative.
References
- (Aryl) difluoroacetic acid ester derivative and method for producing the same. JP5578705B2.
- Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters.
- A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3.
- An improved process for preparation of trifluoromethylbenzaldehydes and intermedi
- Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Request PDF.
- Method for preparing bromodifluoroacetic compounds. US20030032836A1.
- Difluoroarylacetic acids: preparation from (diethylamino)sulfur trifluoride and .alpha.
- Difluorocarbene-Triggered Cyclization: Synthesis of (Hetero)arene- Fused 2,2-Difluoro-2,3-dihydrothiophenes.
- Process for the production of bromo difluoro acetyl compounds. EP1270540A1.
- Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox.
- Recent Advances in the Synthetic Applic
- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenol
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. US4383949A.
- Process for preparing bromodifluoacetic acid compounds. CN1392133A.
- Method for synthesizing polyfluoroaryl carboxylic acid compounds based on aryl fluorocarbon bond carboxyl
- Method for preparing difluoroacetic acid. US9120740B2.
- Recent developments in the asymmetric Reform
- Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science (RSC Publishing).
- Preparation of 3-bromobenzaldehyde. US4036887A.
- Method of producing 3-bromobenzaldehyde. US4945186A.
- Enantioselective Reformatsky reaction of ethyl iododifluoroacet
- Process for preparing 3-phenoxybenzaldehydes. US4691033A.
- Process for the preparation of ethynylbenzaldehydes. EP0257309A2.
- Preparation method for o-bromobenzaldehyde ethylence acetal. CN101948460A.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3-Bromophenyl)-2,2-difluoroacetic acid
As a senior application scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-(3-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 885068-76-8), a halogenated organic compound. Our objective is to move beyond simple checklists, offering insights into the causality behind these procedures to ensure every step is a self-validating system of safety and compliance.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This compound is classified with specific risks that dictate the necessary safety precautions. Critically, the Safety Data Sheet (SDS) notes that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This lack of comprehensive data mandates a precautionary principle in all handling and disposal operations.
Table 1: GHS Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale and Implications |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2]. | Direct contact can cause inflammation and redness. Prolonged exposure may lead to more severe dermatitis. This necessitates the use of chemical-resistant gloves. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2]. | The compound can cause significant, but reversible, eye damage. Goggles are mandatory, and a face shield is recommended for splash risks. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2]. | Inhalation of the solid as dust can irritate the nose, throat, and lungs. All handling of the solid powder must be done in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and inhalation. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The equipment specified below is based on a risk assessment of the hazards identified in Section 1.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after handling the compound, even when gloves are worn[2].
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing (e.g., dissolving the compound or managing a spill), a face shield should be worn in addition to goggles[2].
-
Respiratory Protection: All weighing and transfer of the solid chemical should be conducted within a certified chemical fume hood to prevent inhalation of dust[1]. If a fume hood is not available, or for higher-risk procedures, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type OV/AG/P99) is required[1].
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemically resistant apron is recommended.
Section 3: Waste Segregation - The Cornerstone of Safe and Compliant Disposal
Proper segregation is the most critical step in the disposal process. Halogenated organic compounds like this compound require specific disposal methods, primarily high-temperature incineration with scrubbers to neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acids[1][3]. Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and environmental risk[4].
The following diagram outlines the critical decision-making process for waste segregation.
Caption: Waste Segregation Decision Workflow.
Incompatible Materials: Never mix halogenated waste with the following[4][5]:
-
Strong mineral acids (e.g., nitric, sulfuric)
-
Strong bases (e.g., sodium hydroxide)
-
Strong oxidizing or reducing agents
-
Reactive metals (e.g., sodium, potassium, magnesium)
Section 4: Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing it, and any materials contaminated by it (e.g., weigh boats, gloves, absorbent pads).
Step 4.1: Containerization
-
Select the Correct Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, screw-top lid[6][7]. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: Proper labeling is a legal requirement. Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "Waste this compound"[6]. Do not use abbreviations or chemical formulas. If it is a mixed waste stream, list all components and their approximate percentages[4].
Step 4.2: Waste Transfer
-
Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood to contain any dust or vapors.
-
Transfer Solids Carefully: Use a spatula or scoop to transfer the solid waste into the designated container. Avoid any actions that could generate dust[1].
-
Transfer Liquids Carefully: Use a funnel to pour liquid waste into the container to prevent spills.
-
Seal Securely: Once the transfer is complete, securely fasten the lid. Keep the waste container closed at all times except when actively adding waste[6].
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment bin away from incompatible materials.
Step 4.3: Final Disposal
-
Professional Disposal Service: Surplus and non-recyclable solutions must be offered to a licensed disposal company[1]. Arrange for a pickup with your institution's EHS office.
-
Method of Destruction: The standard and required method for this type of waste is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers[1]. This technology is essential to safely manage the hazardous combustion byproducts, such as HBr and HF, which are corrosive and toxic[3]. Land disposal is not a suitable option for this compound[8][9].
Section 5: Emergency Procedures - Spill Management
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination. The following protocol is for small, incidental spills that can be managed by trained laboratory personnel.
Caption: Small-Scale Spill Response Workflow.
For any spill that is large, spreads rapidly, or involves personal exposure, evacuate the area immediately and contact your institution's emergency services and EHS department[10][11].
Conclusion
The responsible disposal of this compound is a non-negotiable component of laboratory safety and environmental stewardship. By adhering to the principles of rigorous hazard assessment, correct PPE usage, strict waste segregation, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet before beginning work.
References
- MSDS of this compound.Capot Chemical Co., Ltd.
- 2-(2-Bromophenyl)-2,2-difluoroacetic acid Safety Data Sheet.AK Scientific, Inc.
- SAFETY DATA SHEET.TCI Chemicals.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois Urbana-Champaign.
- Incidental Spill Cleanup Procedures.University of California, Santa Cruz - Environment, Health and Safety.
- Other Disposal Guidance.U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET.Sigma-Aldrich.
- Organic Solvents Disposal.Cornell University - Environmental Health and Safety.
- Hazardous Waste Reduction.University of California, Santa Barbara - Environmental Health & Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency (EPA).
- Spill Response Procedures.Florida International University - Environmental Health and Safety.
- Chemical Spill Procedures.Clarkson University - Environmental Health & Safety.
- Halogenated Organics Waste Compatibility.CP Lab Safety.
- Environmental Fact Sheet, Organobromine.U.S. Environmental Protection Agency (EPA).
- Chemical Waste Management Guide.Technion - Israel Institute of Technology.
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Mastering the Safe Handling of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(3-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 885068-76-8). By moving beyond mere procedural steps to explain the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building deep trust through value-added insights.
The toxicological properties of this compound have not been thoroughly investigated.[1] This lack of comprehensive data demands a conservative approach to handling, treating the compound with a high degree of caution to mitigate potential unforeseen hazards. The available safety data sheet (SDS) indicates that it may cause respiratory irritation.[1] Given its structural similarity to other halogenated carboxylic acids, it is prudent to treat it as a corrosive and irritant substance.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), the primary strategy for minimizing exposure is the implementation of robust engineering controls. All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[2] This ensures that any dust, aerosols, or vapors are effectively captured and exhausted, preventing inhalation by laboratory personnel. The fume hood also provides a physical barrier in the event of a splash or spill.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is critical for safeguarding against dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements for handling this compound, with detailed explanations for each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker, chemical-resistant glove (e.g., butyl rubber or Viton™) is recommended. The inner glove provides a second layer of protection in case the outer glove is breached. Nitrile offers good dexterity for fine manipulations, while the outer glove provides extended resistance to corrosive and halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes of liquids or fine dust particles. For operations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles to protect the entire face. |
| Body Protection | A flame-resistant laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from contamination. For procedures with a significant splash potential, a chemically resistant apron worn over the lab coat is advised. |
| Respiratory Protection | For routine handling within a certified chemical fume hood, respiratory protection may not be necessary. However, in the event of a spill outside of a fume hood or for procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (e.g., OV/AG/P99) should be used.[1] |
| Foot Protection | Closed-toe, non-perforated shoes made of a durable material are required to protect the feet from spills and falling objects. |
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a standardized operational procedure is paramount for ensuring consistent safety and minimizing the risk of exposure or accidents.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Pre-Handling Checklist:
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within the fume hood to contain any dust.
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Keep containers of the compound closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and contained within the fume hood, use a chemical spill kit with an absorbent material suitable for corrosive and organic compounds.
-
For larger spills or spills outside of a fume hood, evacuate the laboratory and contact the designated emergency response team.
-
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
All waste containing this compound, including unused compound, solutions, and contaminated materials, must be collected in designated, properly labeled hazardous waste containers.
-
Waste containers should be made of a material compatible with halogenated organic compounds and should be kept closed except when adding waste.
-
-
Waste Segregation:
-
Liquid waste containing this compound should be segregated into a "Halogenated Organic Waste" stream.
-
Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.
-
-
Final Disposal:
By integrating these safety protocols and procedural guidelines into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound and ensure a safe and compliant research environment.
References
- Capot Chemical Co., Ltd. (2019). MSDS of this compound.
-
AK Scientific, Inc. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic acid Safety Data Sheet. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
